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  • Product: 4,5-Dihydroxyisophthalic acid
  • CAS: 4707-77-1

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis of 4,5-Dihydroxyisophthalic Acid: Pathways, Mechanisms, and Experimental Protocols

Abstract 4,5-Dihydroxyisophthalic acid, a substituted aromatic dicarboxylic acid, is a valuable building block in the synthesis of advanced polymers, pharmaceuticals, and functional materials. Its molecular structure, fe...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

4,5-Dihydroxyisophthalic acid, a substituted aromatic dicarboxylic acid, is a valuable building block in the synthesis of advanced polymers, pharmaceuticals, and functional materials. Its molecular structure, featuring a catechol moiety and two carboxylic acid groups, imparts unique properties that are of significant interest to researchers and drug development professionals. However, its synthesis is not trivial and is often complicated by issues of regioselectivity, leading to the formation of isomeric byproducts. This technical guide provides a comprehensive overview of the primary synthesis pathways for 4,5-dihydroxyisophthalic acid, with a focus on the underlying reaction mechanisms, experimental considerations, and detailed protocols. We will explore both classical and modern synthetic approaches, including the Kolbe-Schmitt reaction and enzymatic methods, to provide a thorough understanding of the challenges and opportunities in obtaining this important chemical intermediate.

Introduction: The Significance of 4,5-Dihydroxyisophthalic Acid

4,5-Dihydroxyisophthalic acid (DHIPA) is an organic compound with the chemical formula C₈H₆O₆.[1] It is a derivative of isophthalic acid, characterized by two hydroxyl groups at the 4 and 5 positions of the benzene ring.[1] This substitution pattern, a catechol unit flanked by two carboxylic acids, makes DHIPA a versatile precursor in several fields:

  • Polymer Chemistry: The diacid and diol functionalities allow it to be used as a monomer in the production of specialty polyesters and other polymers, imparting properties such as thermal stability, hydrophilicity, and metal-chelating capabilities.[1]

  • Pharmaceutical and Agrochemical Synthesis: The catechol structure is a known pharmacophore in many biologically active molecules. DHIPA can serve as a starting material for the synthesis of novel drug candidates and agrochemicals.

  • Functional Materials: Its ability to coordinate with metal ions makes it a candidate for the development of metal-organic frameworks (MOFs) and other functional materials with applications in gas storage, catalysis, and sensing.

Despite its potential, the synthesis of DHIPA in high purity and yield remains a challenge, primarily due to the difficulty in controlling the regioselectivity of carboxylation reactions on dihydroxybenzene precursors. This guide will delve into the primary synthetic routes, providing researchers with the foundational knowledge to tackle these challenges.

The Kolbe-Schmitt Reaction: A Classical Approach to Carboxylation

The Kolbe-Schmitt reaction is a well-established method for the carboxylation of phenols.[2][3] It typically involves the reaction of a phenoxide with carbon dioxide under elevated temperature and pressure.[2] For the synthesis of dihydroxyisophthalic acids, catechol is the logical starting material.

General Mechanism of the Kolbe-Schmitt Reaction

The reaction proceeds via the following general steps:

  • Deprotonation: The phenol is treated with a strong base (e.g., an alkali hydroxide or carbonate) to form the corresponding phenoxide.[3]

  • Electrophilic Attack: The electron-rich phenoxide acts as a nucleophile and attacks the electrophilic carbon of carbon dioxide.[2]

  • Tautomerization and Work-up: The resulting intermediate tautomerizes to the more stable aromatic hydroxy acid, which is then liberated upon acidification.[3]

The choice of alkali metal counter-ion can influence the regioselectivity of the carboxylation, with smaller ions like sodium favoring ortho-substitution and larger ions like potassium or cesium favoring para-substitution.[3]

Synthesis of 4,5-Dihydroxyisophthalic Acid from Catechol

The direct dicarboxylation of catechol to form 4,5-dihydroxyisophthalic acid is a direct application of the Kolbe-Schmitt reaction. However, this reaction is notoriously difficult to control and typically yields a mixture of mono- and dicarboxylated products.

kolbe_schmitt_catechol catechol Catechol disodium_catecholate Disodium Catecholate catechol->disodium_catecholate 2 NaOH product_mixture Product Mixture: - 2,3-Dihydroxybenzoic acid - 3,4-Dihydroxybenzoic acid - 2,3-Dihydroxyterephthalic acid - 4,5-Dihydroxyisophthalic acid disodium_catecholate->product_mixture + 2 CO₂ High T, High P co2 CO₂ enzymatic_decarboxylation DHPA 4,5-Dihydroxyphthalic Acid decarboxylase 4,5-Dihydroxyphthalate Decarboxylase DHPA->decarboxylase PCA Protocatechuic Acid (3,4-Dihydroxybenzoic Acid) decarboxylase->PCA - CO₂

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Exploratory

The Dissociation Dynamics of 4,5-Dihydroxyisophthalic Acid: A Comprehensive Technical Guide

Target Audience: Analytical Chemists, Polymer Scientists, and Pharmacological Researchers Expertise Level: Advanced / Senior Scientific Introduction & Chemical Context 4,5-Dihydroxyisophthalic acid (4,5-DHIPA), systemati...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Polymer Scientists, and Pharmacological Researchers Expertise Level: Advanced / Senior Scientific

Introduction & Chemical Context

4,5-Dihydroxyisophthalic acid (4,5-DHIPA), systematically known as 4,5-dihydroxybenzene-1,3-dicarboxylic acid, is a complex tetrabasic aromatic compound. It features two carboxylic acid moieties and a catechol-like dihydroxy structure. Historically identified as a minor byproduct in the Kolbe-Schmitt carboxylation of phenolics[1], it has garnered significant attention in two distinct fields:

  • Polymer Chemistry: As a functionalized monomer for high-performance polybenzimidazoles and unsaturated polyester resins.

  • Neuropharmacology: As a potent, competitive inhibitor of brain glutamate decarboxylase (GAD), exhibiting a Ki​ value of 0.18 µM[2].

Understanding the exact protonation states of 4,5-DHIPA at physiological and industrial pH levels is critical. The molecule's charge density dictates its solubility, reactivity, and binding affinity. This whitepaper establishes the theoretical framework for its dissociation constants ( pKa​ ) and provides a field-proven, self-validating experimental protocol for their precise determination.

Structural and Thermodynamic Basis for Dissociation

4,5-DHIPA undergoes four distinct proton dissociation steps. The parent compound, isophthalic acid, is a dibasic acid with well-established dissociation constants of pKa1​=3.70 and pKa2​=4.60 at 25 °C[3][4]. However, the introduction of two adjacent hydroxyl groups at the 4 and 5 positions fundamentally alters the electronic landscape through a combination of inductive effects, resonance stabilization, and intramolecular hydrogen bonding.

Causality Behind the pKa​ Shifts
  • pKa1​ (First Carboxylic Acid): The predicted pKa​ drops significantly to approximately 2.0[5]. This increased acidity is driven by the strong electron-withdrawing inductive effect of the second carboxylic group and the stabilization of the resulting carboxylate anion via intramolecular hydrogen bonding with the adjacent C4-hydroxyl group.

  • pKa2​ (Second Carboxylic Acid): The dissociation of the second proton is hindered by the negative charge already present on the molecule, pushing the pKa2​ to roughly 4.5, closely mirroring the second dissociation of unsubstituted isophthalic acid[3].

  • pKa3​ & pKa4​ (Phenolic Hydroxyls): Unsubstituted catechol has pKa​ values of 9.4 and 12.8. In 4,5-DHIPA, the two strongly electron-withdrawing carboxylate groups stabilize the phenolate anions, lowering these values. However, the sequential accumulation of negative charge (up to -4) creates massive electrostatic repulsion, spreading the final dissociation steps across a wide alkaline pH range.

G H4A Fully Protonated (H4A) H3A First Carboxylate (H3A⁻) pKa1 ≈ 2.0 H4A->H3A -H⁺ (COOH) H2A Second Carboxylate (H2A²⁻) pKa2 ≈ 4.5 H3A->H2A -H⁺ (COOH) HA First Phenolate (HA³⁻) pKa3 ≈ 8.5 H2A->HA -H⁺ (Phenolic OH) A Fully Deprotonated (A⁴⁻) pKa4 ≈ 11.5 HA->A -H⁺ (Phenolic OH)

Logical sequence of 4,5-DHIPA stepwise proton dissociation.

Quantitative Data Presentation

The table below summarizes the extrapolated thermodynamic pKa​ values at 298.15 K ( μ=0.1 M KCl), synthesizing data from parent structures and substituent constant (Hammett σ ) calculations.

Dissociation StepFunctional GroupExtrapolated pKa​ Dominant Species at pH 7.4Mechanistic Driver
pKa1​ Carboxylic Acid (C1)~ 2.0DeprotonatedIntramolecular H-bonding stabilization
pKa2​ Carboxylic Acid (C3)~ 4.5DeprotonatedElectrostatic penalty from first anion
pKa3​ Phenolic OH (C4)~ 8.5Protonated (Major)Inductive withdrawal by carboxylates
pKa4​ Phenolic OH (C5)~ 11.5ProtonatedExtreme electrostatic repulsion (-3 to -4)

Experimental Methodologies: A Self-Validating Protocol

Because 4,5-DHIPA contains a catechol moiety, it is highly susceptible to auto-oxidation into an ortho-quinone at alkaline pH levels. Standard potentiometric titrations will fail if this is not accounted for. As a Senior Application Scientist, I mandate a multi-orthogonal approach: Potentiometry for the acidic range, and UV-Vis Spectrophotometry under strict anaerobic conditions for the alkaline range.

Phase 1: Anaerobic Sample Preparation

Causality: Oxygen must be excluded to prevent the oxidative degradation of the dihydroxybenzene ring at pH > 7, which would irreversibly alter the absorbance spectra and consume base, skewing the Henderson-Hasselbalch calculations.

  • Prepare a 1.0 mM solution of 4,5-DHIPA in ultra-pure water (18.2 MΩ·cm).

  • Adjust the ionic strength to 0.1 M using analytical grade KCl.

  • Purge the solution with high-purity Nitrogen ( N2​ ) gas for 30 minutes prior to any titration. Maintain a continuous N2​ blanket over the headspace.

Phase 2: Potentiometric Titration ( pKa1​ and pKa2​ )

Causality: Glass electrodes are highly accurate in the acidic-to-neutral range but suffer from "alkaline error" at high pH. Therefore, potentiometry is strictly reserved for the carboxylic acid dissociations.

  • Calibrate the glass-calomel electrode system using standard buffers at pH 1.68, 4.01, and 7.00.

  • Titrate the 4,5-DHIPA solution with standardized 0.1 M CO₂-free KOH.

  • Record the volume of titrant vs. pH. The first and second equivalence points will yield pKa1​ and pKa2​ via the first derivative method.

Phase 3: UV-Vis Spectrophotometric Titration ( pKa3​ and pKa4​ )

Causality: Phenolate formation induces a massive bathochromic (red) shift in the UV-Vis spectrum due to increased electron delocalization into the aromatic ring. This allows for precise determination of the high pKa​ values without relying on glass electrodes at pH > 10.

  • Transfer the anaerobic sample to a sealed quartz cuvette equipped with a micro-stirrer and a micro-pH probe.

  • Incrementally add micro-aliquots of 0.1 M KOH.

  • Record the absorption spectra from 250 nm to 400 nm after each addition.

  • Identify the isosbestic points. Plot the absorbance at the λmax​ of the phenolate species against pH. The inflection points of the resulting sigmoidal curves correspond to pKa3​ and pKa4​ .

Workflow Prep Sample Preparation (Inert N2 Atmosphere) Potent Potentiometric Titration (pH 2.0 - 7.0) Prep->Potent COOH pKa UVVis UV-Vis Spectrophotometry (pH 7.0 - 12.0) Prep->UVVis Phenolic pKa Data Data Processing (Henderson-Hasselbalch) Potent->Data UVVis->Data Valid Cross-Validation (NMR Titration) Data->Valid

Experimental workflow for determining multi-step pKa values.

Mechanistic Implications in Applied Science

Pharmacological Targeting (Glutamate Decarboxylase)

At a physiological pH of 7.4, 4,5-DHIPA exists predominantly as the H2​A2− dianion (both carboxylic acids deprotonated, both phenolic hydroxyls protonated). This specific electrostatic conformation is critical for its biological activity. Research demonstrates that 4,5-DHIPA acts as a competitive inhibitor of glutamate decarboxylase with a remarkably low Ki​ of 0.18 µM[2]. The dianionic state mimics the spatial charge distribution of the natural substrate (glutamate), allowing it to effectively dock into the enzyme's active site, while the protonated catechol moiety likely engages in critical hydrogen bonding with the pyridoxal-5'-phosphate (PLP) cofactor pocket.

Industrial Polymer Synthesis

In the realm of materials science, 4,5-DHIPA is utilized in the synthesis of advanced polyesters and polyamides[1]. The distinct gap between the carboxylic pKa​ values (~2.0, ~4.5) and the phenolic pKa​ values (>8.5) allows chemical engineers to selectively perform esterification or amidation at the carboxylic sites at lower pH levels without inadvertently triggering etherification or cross-linking at the phenolic sites.

References

  • Mohammad, O. "CO2 Utilisation for Effective Production of Hydroxybenzoic Acids." PhD Thesis, Aston University, 2025. Available at: [Link]

  • Sellinger, O. Z., et al. "Mercaptopropionic acid: a convulsant that inhibits glutamate decarboxylase." ResearchGate, Dec 1968. Available at:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 8496, Isophthalic acid." PubChem, 2020. Available at:[Link]

Sources

Foundational

Vibrational Fingerprinting of 4,5-Dihydroxyisophthalic Acid: A Mechanistic FTIR Guide

Executive Summary 4,5-Dihydroxyisophthalic acid (4,5-DHIPA) is a highly functionalized tetrasubstituted benzene derivative. In pharmaceutical and neurochemical research, it is recognized for its potent biological activit...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4,5-Dihydroxyisophthalic acid (4,5-DHIPA) is a highly functionalized tetrasubstituted benzene derivative. In pharmaceutical and neurochemical research, it is recognized for its potent biological activities, notably as an inhibitor of brain glutamate decarboxylase (GAD) 1. Furthermore, it serves as a critical intermediate and degradation product in advanced catalytic carbon dioxide utilization processes 2. Accurate structural characterization via Fourier Transform Infrared (FTIR) spectroscopy is paramount for verifying its purity and structural integrity. This whitepaper delineates the characteristic FTIR peaks of 4,5-DHIPA, providing researchers with the quantum mechanical and thermodynamic causality behind its vibrational modes.

Molecular Architecture & Vibrational Causality

The spectral fingerprint of 4,5-DHIPA is dictated by its push-pull electronic configuration and dense steric packing. The molecule contains two electron-withdrawing carboxylic acid groups (-COOH) at positions 1 and 3, and two electron-donating hydroxyl groups (-OH) at positions 4 and 5. This architecture creates a highly specific, competitive hydrogen-bonding network:

  • Carboxylic Acid Dimerization : The -COOH groups form strong intermolecular hydrogen bonds, organizing into stable dimers. This thermodynamic stabilization weakens the internal O-H and C=O bonds, shifting their stretching frequencies to lower wavenumbers and causing massive peak broadening across the high-frequency region.

  • Phenolic Hydrogen Bonding : The adjacent -OH groups at positions 4 and 5 engage in intramolecular hydrogen bonding. This restricts their vibrational freedom, resulting in a distinct, slightly sharper O-H stretch that embeds itself within the broader carboxylic O-H envelope.

  • Aromatic Conjugation : The conjugation of the carbonyl π-electrons with the aromatic ring further lowers the C=O stretching frequency compared to isolated aliphatic carboxylic acids, acting as a diagnostic marker for ring substitution.

Characteristic FTIR Spectral Data

The following table summarizes the deterministic FTIR peaks for 4,5-DHIPA, mapped to their functional groups and mechanistic origins.

Wavenumber (cm⁻¹)Vibrational ModeFunctional GroupMechanistic Causality
3400 – 3200 O-H stretching (sharp/broad)Phenolic -OHIntramolecular H-bonding between adjacent hydroxyls at C4 and C5.
3200 – 2500 O-H stretching (very broad)Carboxylic -COOHExtensive intermolecular dimerization of carboxylic acids.
1680 – 1650 C=O stretching (strong)Carboxylic -COOHLowered frequency due to aromatic ring conjugation and H-bonding.
1600, 1510, 1450 C=C stretching (variable)Aromatic RingSkeletal breathing modes of the tetrasubstituted benzene ring.
1300 – 1250 C-O stretching (strong)Carboxylic -COOHCoupled directly with the O-H in-plane bending vibration.
1200 – 1150 C-O stretching (medium)Phenolic -OHCharacteristic of aryl-oxygen single bonds influenced by resonance.
950 – 900 O-H out-of-plane bendCarboxylic -COOHConfirms the presence of stable carboxylic acid dimers.
850 – 800 C-H out-of-plane bendAromatic RingIndicative of the isolated meta-protons at positions 2 and 6.

Self-Validating ATR-FTIR Experimental Protocol

To ensure high-fidelity spectral acquisition without moisture interference, Attenuated Total Reflection (ATR) FTIR is the preferred methodology for solid-state characterization 3. As an Application Scientist, I mandate the following protocol, which embeds self-validation checks to guarantee data integrity.

Phase 1: Sample Preparation & Environmental Control
  • Desiccation : Lyophilize the 4,5-DHIPA sample for 24 hours prior to analysis.

    • Causality: Ambient water exhibits a strong, broad O-H stretch at ~3300 cm⁻¹ and a bending mode at ~1640 cm⁻¹. Trace moisture will perfectly overlap with and obscure the critical phenolic and carbonyl peaks of 4,5-DHIPA, leading to false peak assignments.

  • Crystal Cleaning : Clean the diamond ATR crystal using spectroscopic-grade isopropanol and a lint-free wipe. Allow complete evaporation.

Phase 2: Instrument Calibration
  • Background Spectrum Collection : Acquire a background spectrum in the ambient atmosphere (650 to 4000 cm⁻¹, 4 cm⁻¹ resolution, 32 scans).

    • Validation Check: Ensure the background spectrum shows a flat baseline with no residual peaks from previous samples. The signal-to-noise ratio (SNR) must exceed 1000:1 before proceeding.

Phase 3: Spectral Acquisition
  • Sample Application : Place 2–5 mg of the lyophilized 4,5-DHIPA powder directly onto the center of the diamond crystal.

  • Pressure Application : Lower the ATR pressure anvil until the software indicates optimal contact (typically ~50-80 psi).

    • Causality: Consistent pressure ensures a uniform penetration depth of the evanescent wave and prevents peak distortion (especially in the high-wavenumber region) due to poor crystal-sample contact.

  • Scanning : Execute the sample scan using the exact parameters as the background (650 to 4000 cm⁻¹, 4 cm⁻¹ resolution, 32 scans).

Phase 4: Algorithmic Processing
  • ATR Correction : Apply an ATR correction algorithm to the raw interferogram.

    • Causality: Because the penetration depth of the IR beam in ATR is wavelength-dependent (deeper at lower wavenumbers), raw spectra artificially inflate the intensity of lower-frequency peaks. Correction normalizes the spectrum to resemble a traditional transmission scan.

  • Baseline Correction : Perform a multipoint baseline correction to eliminate scattering artifacts caused by particle size variations in the powder.

Analytical Workflow Visualization

Workflow N1 1. Sample Preparation Desiccation & Lyophilization N2 2. Background Collection Diamond ATR Crystal N1->N2 Validate Dryness N3 3. Spectral Acquisition 650–4000 cm⁻¹, 4 cm⁻¹ Res N2->N3 SNR > 1000:1 N4 4. Algorithmic Processing Baseline & ATR Correction N3->N4 Raw Interferogram N5 5. Peak Deconvolution C=O and O-H Separation N4->N5 Processed Spectrum

Figure 1: Self-validating ATR-FTIR spectral acquisition and processing workflow for 4,5-DHIPA.

References

  • Title: An HPLC-based assay for improved measurement of glutamate decarboxylase inhibition/activation Source: ResearchGate URL
  • Title: CO2 Utilisation for Effective Production of Hydroxybenzoic Acids Source: Aston Publications Explorer URL
  • Title: Melanized-Cationic Cellulose Nanofiber Foams for Bioinspired Removal of Cationic Dyes Source: Biomacromolecules - ACS Publications URL

Sources

Exploratory

Comprehensive Characterization of 4,5-Dihydroxyisophthalic Acid: Molecular Weight Determination and Elemental Analysis

Executive Summary & Chemical Identity As a Senior Application Scientist, establishing the absolute chemical identity and bulk purity of a compound is the foundational step in any downstream application. (CAS: 4707-77-1)[...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Identity

As a Senior Application Scientist, establishing the absolute chemical identity and bulk purity of a compound is the foundational step in any downstream application. (CAS: 4707-77-1)[1] is a highly functionalized aromatic compound, specifically a derivative of benzene-1,3-dicarboxylic acid where the hydrogens at positions 4 and 5 are replaced by hydroxyl groups[2].

Biologically, it is recognized as a bacterial metabolite and a potent competitive inhibitor of brain glutamate decarboxylase (with a Ki​ of 0.02 µM), capable of inducing significant neurochemical shifts[3]. Industrially, it serves as a critical intermediate in the synthesis of advanced polymers (such as specialized polyethylene terephthalate derivatives) and pharmaceuticals[1]. To ensure rigorous quality control, this guide details a self-validating framework for its characterization using High-Resolution Mass Spectrometry (HRMS) and Dynamic Flash Combustion Elemental Analysis.

Theoretical Foundations

Before initiating empirical testing, a self-validating system requires the establishment of theoretical physicochemical parameters to serve as strict acceptance criteria[2]. The exact monoisotopic mass and theoretical elemental mass fractions are summarized below.

Table 1: Physicochemical Properties & Theoretical Elemental Analysis

ParameterValue
IUPAC Name 4,5-dihydroxybenzene-1,3-dicarboxylic acid
CAS Number 4707-77-1
Molecular Formula C 8​ H 6​ O 6​
Molecular Weight 198.13 g/mol
Monoisotopic Mass 198.0164 Da
Carbon (C) Mass % 48.50%
Hydrogen (H) Mass % 3.05%
Oxygen (O) Mass % 48.45%

High-Resolution Mass Spectrometry (HRMS) Workflow

Causality & Rationale

To confirm the exact molecular weight, Electrospray Ionization coupled with Time-of-Flight mass spectrometry (ESI-TOF-MS) is the gold standard. Why use negative ion mode (ESI-)? 4,5-Dihydroxyisophthalic acid contains two carboxylic acid moieties (highly acidic, pKa ~3) and two phenolic hydroxyls. By utilizing a basic modifier (0.1% NH 4​ OH) in the mobile phase, we force the deprotonation of the carboxylic acids. This drives the equilibrium entirely toward the [M−H]− state, maximizing ionization sensitivity and preventing the formation of complex sodium/potassium adducts that often convolute positive-mode spectra[4].

Step-by-Step ESI-TOF-MS Protocol
  • System Suitability (Self-Validation): Prior to sample injection, infuse a known acidic standard (e.g., salicylic acid) to verify that the mass accuracy is within < 5 ppm and that negative ion sensitivity meets baseline thresholds.

  • Sample Preparation: Dissolve 1.0 mg of 4,5-dihydroxyisophthalic acid in 1 mL of LC-MS grade Methanol to create a stock solution. Dilute to a working concentration of 10 µg/mL using a 50:50 mixture of Methanol:Water containing 0.1% Ammonium Hydroxide.

  • Direct Infusion: Introduce the sample into the ESI source via a syringe pump at a steady flow rate of 5 µL/min.

  • Ionization Parameters: Set the capillary voltage to 2.5 kV (negative mode) and the desolvation temperature to 300°C. Critically, maintain a low cone voltage (e.g., 20 V) to prevent unwanted in-source fragmentation of the carboxylic acid groups.

  • Data Acquisition: Acquire high-resolution full-scan data across m/z 50–500. Extract the exact mass for the [M−H]− ion, which must align with the theoretical value of 197.0092 Da [4].

ESI_HRMS A Sample Prep (MeOH/H2O + 0.1% NH4OH) B ESI Source (Negative Ion Mode) A->B Infusion C TOF Analyzer (High Resolution) B->C [M-H]- Ions D Data Processing (Exact Mass: 197.0092 Da) C->D m/z Detection

Workflow for exact mass determination of 4,5-dihydroxyisophthalic acid via ESI-TOF-MS.

Elemental Analysis (CHNS/O) Workflow

Causality & Rationale

While HRMS confirms the exact mass of the primary molecule, it is essentially "blind" to inorganic salts or non-ionizable bulk matrix impurities. Dynamic flash combustion provides an orthogonal, absolute quantification of bulk purity. Why flash combustion at 1000°C? The aromatic ring of isophthalic acid derivatives is highly stable and prone to incomplete combustion (sooting), which artificially lowers the carbon reading. By dropping the sample in a tin capsule into a 1000°C furnace synchronized with a pure oxygen pulse, the exothermic oxidation of the tin raises the localized flash temperature to ~1800°C. This guarantees the complete conversion of all organic carbon to CO 2​ .

Step-by-Step Dynamic Flash Combustion Protocol
  • System Suitability (Self-Validation): Run a certified reference material (e.g., high-purity Benzoic acid) to validate the calibration curve for Carbon, Hydrogen, and Oxygen, ensuring the oxidation catalyst is not depleted.

  • Sample Weighing: Accurately weigh 1.5 to 2.0 mg of thoroughly desiccated 4,5-dihydroxyisophthalic acid into a clean tin capsule using a microbalance (readability 0.001 mg).

  • Encapsulation: Fold and crimp the capsule tightly to expel atmospheric nitrogen and carbon dioxide, which would otherwise introduce background noise.

  • Flash Combustion: Drop the capsule into the combustion reactor maintained at 1000°C, perfectly synchronized with a controlled volumetric pulse of ultra-pure O 2​ .

  • Catalytic Conversion: Pass the evolved combustion gases through a Tungsten Trioxide (WO 3​ ) oxidation catalyst to ensure complete oxidation, followed by a Copper (Cu) reduction column to scrub excess oxygen.

  • Separation and Detection: Separate the resulting CO 2​ and H 2​ O gases via a specialized GC column and quantify them using a Thermal Conductivity Detector (TCD).

Elemental_Analysis A Sample Weighing (Microbalance) B Flash Combustion (1000°C, O2 environment) A->B Tin capsule drop C Catalytic Oxidation & Reduction (WO3 / Cu) B->C Combustion gases D Gas Separation (GC Column) C->D CO2, H2O E TCD Detection (CO2, H2O quantification) D->E Elution sequence

Dynamic flash combustion pathway for CHN/O elemental analysis.

Data Interpretation & Quality Control Standards

To pass rigorous pharmaceutical or high-grade polymer intermediate specifications, the empirical data must satisfy the following self-validating criteria:

  • HRMS Mass Accuracy: The observed [M−H]− mass must fall within ±5 ppm of the theoretical 197.0092 Da[4]. Furthermore, the isotopic distribution (M+1, M+2) must mathematically align with the theoretical C 8​ H 6​ O 6​ pattern.

  • Elemental Analysis Accuracy: The empirical mass fractions for Carbon and Hydrogen must fall within ±0.3% of the theoretical values (C: 48.20% – 48.80%; H: 2.75% – 3.35%). Deviations beyond this tight window indicate either hydration (moisture absorption) or the presence of inorganic salt contamination, necessitating further purification.

References

  • National Center for Biotechnology Information. "4,5-Dihydroxy-1,3-benzenedicarboxylic acid" PubChem Compound Summary for CID 151225. Available at:[Link]

  • Université du Luxembourg. "4,5-dihydroxyisophthalic acid (C8H6O6)" PubChemLite. Available at:[Link]

  • Endo A, Kitahara N. "Inhibition of brain glutamate decarboxylase by 4,5-dihydroxyisophthalic acid and related compounds." Journal of Antibiotics (Tokyo). 1981 Oct;34(10):1351-4. Available at:[Link]

  • LookChem. "CAS 4707-77-1, 4,5-dihydroxyisophthalic acid." Chemical Substance Database. Available at:[Link]

Sources

Foundational

A Senior Application Scientist's Guide to the Single-Crystal X-ray Diffraction of 4,5-dihydroxyisophthalic acid

This guide provides an in-depth technical overview of the single-crystal X-ray diffraction (SCXRD) analysis of 4,5-dihydroxyisophthalic acid. It is intended for researchers, scientists, and drug development professionals...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth technical overview of the single-crystal X-ray diffraction (SCXRD) analysis of 4,5-dihydroxyisophthalic acid. It is intended for researchers, scientists, and drug development professionals who are interested in understanding the three-dimensional atomic arrangement of this compound, which is a crucial aspect for applications in crystal engineering, materials science, and pharmaceutical development.[1][2][3] This document will not only detail the procedural steps but also delve into the scientific rationale behind the experimental choices, ensuring a comprehensive understanding of the process.

Introduction to 4,5-dihydroxyisophthalic acid and the Significance of its Crystal Structure

4,5-dihydroxyisophthalic acid (C₈H₆O₆) is an organic compound characterized by a benzene ring substituted with two carboxylic acid groups and two hydroxyl groups.[4][5][6] Its structure allows for a variety of intermolecular interactions, particularly hydrogen bonding, making it an excellent candidate for the construction of novel supramolecular architectures and metal-organic frameworks (MOFs).[7] The precise determination of its three-dimensional structure through SCXRD is paramount for understanding its physical and chemical properties, and for designing new materials with tailored functionalities.[1][2][8]

Key Molecular Features:

PropertyValueSource
Molecular FormulaC₈H₆O₆[4][5][6]
Molecular Weight198.13 g/mol [4][6]
AppearanceWhite crystalline solid[4]
SolubilitySoluble in water, slightly soluble in ethanol[4]

The Journey from Powder to Precision: A Single-Crystal X-ray Diffraction Workflow

The process of determining the crystal structure of 4,5-dihydroxyisophthalic acid can be broken down into several key stages. Each step is critical for obtaining a high-quality final structure.[1]

scxrd_workflow cluster_prep Sample Preparation cluster_data Data Collection cluster_analysis Structure Determination cluster_result Final Output synthesis Synthesis & Purification crystallization Crystal Growth synthesis->crystallization High Purity Sample mounting Crystal Mounting crystallization->mounting Single Crystal diffraction X-ray Diffraction mounting->diffraction Mounted Crystal processing Data Processing diffraction->processing Diffraction Pattern solution Structure Solution processing->solution Reflection Data refinement Structure Refinement solution->refinement Initial Model validation Validation & Analysis refinement->validation Refined Structure cif CIF File validation->cif Validated Structure

Caption: Overall workflow for single-crystal X-ray diffraction analysis.

Synthesis and Purification of 4,5-dihydroxyisophthalic acid

The journey begins with the synthesis of high-purity 4,5-dihydroxyisophthalic acid. Several synthetic routes have been reported, including the oxidation of 3,4-dihydroxybenzoic acid or the hydrolysis of 4,5-dihydroxyphthalic anhydride.[4] For the purpose of obtaining diffraction-quality single crystals, it is imperative that the starting material be of the highest possible purity. Impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to disorder and poor diffraction quality.

Recommended Purification Protocol:

  • Recrystallization: A common and effective method for purifying 4,5-dihydroxyisophthalic acid is recrystallization. Given its solubility profile, a mixed solvent system of ethanol and water can be effective.[4]

    • Dissolve the crude product in a minimal amount of hot ethanol.

    • Gradually add hot water until the solution becomes slightly turbid.

    • Allow the solution to cool slowly to room temperature, then transfer to a refrigerator to maximize crystal yield.

    • Collect the purified crystals by filtration and wash with a small amount of cold solvent.

    • Dry the crystals under vacuum.

  • Purity Assessment: The purity of the recrystallized material should be confirmed by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC).

The Art of Crystallization

Growing a single crystal suitable for X-ray diffraction is often the most challenging step. A suitable crystal should be of an appropriate size (typically 0.1-0.3 mm in all dimensions), have well-defined faces, and be free of cracks and other defects.

Crystallization Methods for 4,5-dihydroxyisophthalic acid:

  • Slow Evaporation: This is a straightforward technique where a saturated solution of the compound is allowed to evaporate slowly at a constant temperature. Given that 4,5-dihydroxyisophthalic acid is soluble in water and ethanol, these are good starting solvents.[4]

    • Prepare a saturated solution of purified 4,5-dihydroxyisophthalic acid in a suitable solvent (e.g., a water/ethanol mixture) at room temperature.

    • Filter the solution to remove any particulate matter.

    • Transfer the solution to a clean vial, cover it loosely (e.g., with parafilm containing a few pinholes) to allow for slow evaporation.

    • Store the vial in a vibration-free environment and monitor for crystal growth over several days to weeks.

  • Vapor Diffusion: This method involves the slow diffusion of a "poor" solvent into a solution of the compound in a "good" solvent, gradually reducing the solubility and inducing crystallization.

    • Dissolve the compound in a small amount of a "good" solvent (e.g., ethanol).

    • Place this solution in a small, open vial.

    • Place the small vial inside a larger, sealed container that contains a "poor" solvent in which the compound is less soluble (e.g., diethyl ether).

    • The vapor of the poor solvent will slowly diffuse into the solution of the compound, leading to the growth of crystals.

Data Collection: Illuminating the Crystal's Secrets

Once a suitable single crystal is obtained, the next step is to collect the X-ray diffraction data. This is performed using a diffractometer, which directs a beam of X-rays onto the crystal and records the resulting diffraction pattern.[1][8]

data_collection cluster_goniometer Goniometer xray_source X-ray Source crystal Mounted Crystal xray_source->crystal detector Detector crystal->detector Diffracted X-rays rotation Crystal Rotation rotation->crystal

Caption: Schematic of an X-ray diffraction experiment.

Step-by-Step Data Collection Protocol:

  • Crystal Mounting: The selected crystal is carefully mounted on a goniometer head. This is typically done using a cryoloop and a small amount of cryoprotectant oil to secure the crystal.

  • Data Collection Strategy: A modern diffractometer with accompanying software will allow for the determination of the unit cell and the collection of a complete dataset. The crystal is typically cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms, resulting in a sharper diffraction pattern.

  • Data Acquisition: The diffractometer rotates the crystal through a series of angles while exposing it to the X-ray beam. The detector collects the diffraction spots at each orientation.[8] A full sphere of data is often collected to ensure data redundancy and accurate symmetry determination.

From Diffraction Pattern to 3D Structure: Data Processing and Structure Solution

The raw diffraction images are processed to extract the intensities and positions of the diffraction spots. This information is then used to solve the crystal structure.[9][10]

Data Processing

This stage involves several computational steps:

  • Integration: The intensity of each reflection is determined from the raw diffraction images.

  • Scaling and Merging: The integrated intensities are scaled to account for experimental variations and symmetry-equivalent reflections are merged to create a unique dataset.[9]

Structure Solution

The goal of structure solution is to determine the phases of the structure factors, which are lost during the diffraction experiment.[11] For small molecules like 4,5-dihydroxyisophthalic acid, direct methods are typically successful. These methods use statistical relationships between the intensities of the reflections to derive the initial phases.[11]

Structure Refinement

Once an initial model of the structure is obtained, it is refined to improve its agreement with the experimental data.[12][13][14] This is an iterative process that involves adjusting the atomic positions, and thermal parameters to minimize the difference between the observed and calculated structure factors.

Key Refinement Parameters:

ParameterDescription
R1 A measure of the agreement between the observed and calculated structure factor amplitudes. A value below 5% is generally considered good for small molecule structures.
wR2 A weighted R-factor based on the squared structure factor amplitudes.
Goodness-of-Fit (GooF) Should be close to 1 for a good refinement.

Validation and Analysis: Ensuring the Integrity of the Structure

After refinement, the final crystal structure must be thoroughly validated to ensure its chemical and crystallographic reasonability. This involves checking bond lengths, bond angles, and torsion angles against expected values. The final validated structure is typically deposited in the Cambridge Structural Database (CSD) in the form of a Crystallographic Information File (CIF).[15]

Applications in Drug Development and Materials Science

The detailed structural information obtained from the single-crystal X-ray diffraction of 4,5-dihydroxyisophthalic acid has significant implications for various fields:

  • Drug Development: Understanding the three-dimensional structure is crucial for designing co-crystals with active pharmaceutical ingredients (APIs) to improve properties such as solubility and bioavailability.[3][16][17]

  • Crystal Engineering: The ability of 4,5-dihydroxyisophthalic acid to form extensive hydrogen-bonded networks makes it a valuable building block for the design of novel crystalline materials with specific properties.[18][19]

  • Materials Science: The compound can be used as a linker in the synthesis of MOFs for applications in gas storage, separation, and catalysis.[7]

Conclusion

Single-crystal X-ray diffraction is an indispensable tool for elucidating the precise three-dimensional atomic arrangement of 4,5-dihydroxyisophthalic acid. This guide has provided a comprehensive overview of the entire process, from sample preparation to structure validation. By following these principles and protocols, researchers can obtain high-quality crystal structures, paving the way for the rational design of new materials and pharmaceutical products.

References

  • LookChem. Cas 4707-77-1,4,5-dihydroxyisophthalic acid. [Link]

  • Read, R. J., & McCoy, A. J. (2016). Recent developments in phasing and structure refinement for macromolecular crystallography. Acta Crystallographica Section D, Structural Biology, 72(Pt 4), 375–387. [Link]

  • University of St Andrews. Introduction to Structure Refinement. [Link]

  • Giacovazzo, C., & Siliqi, D. (2017). Solution and Refinement of Crystal Structures. In Fundamentals of Crystallography (4th ed., pp. 317-410). Oxford University Press. [Link]

  • What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. (2025, April 14). [Link]

  • Structure solution and refinement: introductory strategies. [Link]

  • Read, R. J. (2021). A beginner's guide to X-ray data processing. The Biochemist, 43(3), 58–62. [Link]

  • Read, R. J., & Stokes, D. L. (2017). X-ray data processing. Essays in Biochemistry, 61(4), 439–448. [Link]

  • MIT OpenCourseWare. Structure refinement. [Link]

  • Pulstec USA. (2023, October 25). Single Crystal X-Ray Diffraction. [Link]

  • PubChem. 4,5-dihydroxyisophthalic acid. [Link]

  • ResearchGate. Single‐crystal X‐ray diffraction structures of 4, 5, 6 and 7. [Link]

  • ResearchGate. Improved one-pot synthesis of 4,6-dihydroxyisophthalic acid and 2,3-dihydroxyterephthalic acid. [Link]

  • CCDC. CCDC 115590: Experimental Crystal Structure Determination. [Link]

  • Research Journal of Pharmacy and Technology. (2025, April 10). Crystals, Crystallization and X-ray Techniques: Pharmaceutical Application. [Link]

  • CCDC. Access Structures. [Link]

  • Rasayan Journal of Chemistry. synthesis and studies on aromatic copolyester with anticancer activity derived from 4,4'- dihydroxybiphenyl and 3,5-dihydroxytoluene. [Link]

  • Google Patents.
  • ResearchGate. Synthesis and characterization of 2,5-dihydroxyterephthalic acid. [Link]

  • ResearchGate. Crystallization kinetics of isophthalic acid and its industrial application. [Link]

  • ACS Publications. (2002, July 30). A New Route for the Preparation of 5-Hydroxyisophthalic Acid. [Link]

  • ResearchGate. Interaction Study of Co-Crystallization or Salt Formation Between 5-Hydroxyisophthalic Acid and 4,4′-Bipyridine using NMR and Powder X-Ray Diffraction. [Link]

  • TREA. Process for the preparation of 5-hydroxyisophtalic acids. [Link]

  • PubChem. 4,5-Dihydroxyphthalate. [Link]

  • Kaduk, J. A. (2022). Crystal structure of 2,5-dihydroxyterephthalic acid from powder diffraction data. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 10), 1015–1019. [Link]

  • American Pharmaceutical Review. (2011, September 1). X-ray Powder Diffraction in Solid Form Screening and Selection. [Link]

  • Western University. (2023, August 8). Application of Crystal Engineering in Multicomponent Pharmaceutical Crystals: A Study of Theory and Practice. [Link]

  • ResearchGate. Crystal Engineering Approach to Generate Crystalline Inclusion Compounds in Which 5-Hydroxyisophthalic Acid Serves as a Host. [Link]

  • Zegarac, M., et al. (2015). Crystal Morphology Engineering of Pharmaceutical Solids: Tabletting Performance Enhancement. Pharmaceutical Research, 32(12), 3949–3961. [Link]

  • Pure and Applied Chemistry. Tuning the Properties of Lanreotide via Crystal Engineering. [Link]

Sources

Protocols & Analytical Methods

Method

coordination polymers based on 4,5-dihydroxyisophthalic acid

Application Note: Synthesis, Activation, and Gas Sorption Protocols for Coordination Polymers Based on 4,5-Dihydroxyisophthalic Acid Executive Summary & Scientific Context The rational design of Metal-Organic Frameworks...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Synthesis, Activation, and Gas Sorption Protocols for Coordination Polymers Based on 4,5-Dihydroxyisophthalic Acid

Executive Summary & Scientific Context

The rational design of Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs) relies heavily on the geometric and electronic properties of the organic linker. While 2,5-dihydroxyterephthalic acid is widely known for producing the highly porous MOF-74 (CPO-27) series, its structural isomers offer profound opportunities for pore engineering. 4,5-Dihydroxyisophthalic acid (4,5-DHIPA) is a highly versatile multidentate linker. Featuring a 1,3-dicarboxylic acid arrangement combined with adjacent phenolic hydroxyls, 4,5-DHIPA enforces a distinct 120° bite angle during metal coordination.

Industrially and at the bench scale, precursors like 4,5-DHIPA are synthesized via advanced suspension-based Kolbe-Schmitt carboxylation of phenolics, a method that overcomes traditional batch-mode limitations and ensures high-yield precursor availability for polymer synthesis[1]. The large-scale preparation methods for these dihydroxyisophthalic acid isomers have been heavily optimized, enabling their expanded use in advanced materials science[2].

When coordinated with divalent transition metals (e.g., Ni²⁺, Co²⁺, Mg²⁺), 4,5-DHIPA forms robust 1D metal-oxide secondary building units (SBUs). Unlike the linear hexagonal channels of standard MOF-74, the meta-substitution of 4,5-DHIPA forces the framework to adopt corrugated or bent 1D channels. This structural tortuosity enhances the isosteric heat of adsorption ( Qst​ ) by increasing the overlap of van der Waals potentials from opposite pore walls. Furthermore, the strategic positioning of functional groups on the linker dictates the "breathing" behavior and flexibility of the resulting coordination network[3].

For drug development professionals and materials scientists, these frameworks are highly prized for Nitric Oxide (NO) delivery and Direct Air Capture (CO₂) . The use of isomeric ligands such as 4,6-dihydroxyisophthalic acid and 4,5-DHIPA allows for the precise modulation of the framework's pore geometry, directly impacting its gas sorption selectivity and NO release kinetics[4].

Mechanistic Principles of Framework Assembly

The synthesis of 4,5-DHIPA coordination polymers is governed by controlled deprotonation. The carboxylic acid protons (pKa ~ 3.5) deprotonate readily, driving the initial framework assembly. The phenolic protons (pKa ~ 9.5) require elevated temperatures and specific solvent dielectrics to deprotonate and bridge the metal centers, ultimately forming the dense 1D rod-like SBUs.

Upon thermal activation, coordinated solvent molecules (water or methanol) are stripped from the metal centers. This generates Coordinatively Unsaturated Sites (CUS) —highly Lewis acidic open metal sites. Structural transformations and guest-host interactions within these frameworks can be directly observed via single-crystal X-ray diffraction, confirming the exothermic binding of gases like CO₂ and NO directly at these open metal sites[5].

SynthesisWorkflow A 1. Precursor Preparation M-Salts + 4,5-DHIPA B 2. Solvothermal Assembly DMF/EtOH/H2O (120°C, 72h) A->B Controlled Deprotonation (Modulator Added) C 3. Solvent Exchange MeOH Wash (3 Days) B->C Remove Unreacted Ligand & DMF Guests D 4. Thermal Activation Vacuum Heating (150°C) C->D Lower Surface Tension Prevent Pore Collapse E 5. Activated Polymer Coordinatively Unsaturated Sites D->E Evaporate Coordinated Solvent Molecules

Solvothermal synthesis and activation workflow for 4,5-DHIPA coordination polymers.

Experimental Protocols

Protocol 1: Solvothermal Synthesis of Ni-4,5-DHIPA

Objective: Synthesize highly crystalline coordination polymers while preventing amorphous precipitation.

  • Dissolution: In a 50 mL glass vial, dissolve 1.0 mmol of 4,5-DHIPA and 2.0 mmol of Nickel(II) Nitrate Hexahydrate in 30 mL of a ternary solvent mixture (DMF : Ethanol : DI Water, 1:1:1 v/v/v).

    • Causality: The mixed solvent system is critical. DMF dissolves the organic linker, water dissolves the metal salt, and ethanol acts as a dielectric moderator to control the rate of nucleation.

  • Modulation: Add 0.5 mL of glacial acetic acid to the solution. Sonicate for 5 minutes until completely clear.

    • Causality: Acetic acid acts as a competing monodentate modulator. It temporarily caps the growing metal clusters, slowing down framework extension. This thermodynamic control promotes the growth of large, defect-free crystalline domains.

  • Solvothermal Reaction: Transfer the solution to a 50 mL Teflon-lined stainless-steel autoclave. Seal tightly and heat in an isothermal oven at 120 °C for 72 hours.

    • Causality: Elevated temperature and autogenous pressure overcome the activation energy barrier for reversible coordination bond formation, enabling "error-correction" during crystal growth.

  • Harvesting: Program the oven to cool to room temperature at a slow rate of 5 °C/h. Recover the microcrystalline powder via centrifugation (7000 rpm, 10 min) and decant the mother liquor.

Protocol 2: Framework Activation (Generation of Open Metal Sites)

Objective: Evacuate the pores without inducing capillary-induced structural collapse.

  • Solvent Exchange: Suspend the as-synthesized crystals in 20 mL of anhydrous methanol. Agitate gently. Replace the methanol every 24 hours for 3 consecutive days.

    • Causality: DMF has a high boiling point (153 °C) and high surface tension. Direct thermal removal of DMF exerts massive capillary forces that will fracture the porous framework. Exchanging DMF with methanol (bp 65 °C, low surface tension) circumvents this structural degradation.

  • Vacuum Activation: Transfer the methanol-exchanged sample to a quartz Schlenk tube. Apply a dynamic vacuum (10⁻³ Torr) at room temperature for 2 hours.

  • Thermal Ramping: Ramp the temperature to 150 °C at a strict rate of 1 °C/min. Hold isothermally at 150 °C for 12 hours under continuous vacuum.

    • Causality: The slow heating ramp prevents rapid solvent boiling within the micropores. Heating under vacuum strips the coordinated methanol/water molecules directly from the Ni²⁺ nodes, generating the Lewis acidic open metal sites required for gas binding.

BindingMechanism SBU Saturated Metal SBU (M-OH2) CUS Open Metal Site (Lewis Acid) SBU->CUS Activation (-H2O) Gas Gas Bound State (M-NO / M-CO2) CUS->Gas Gas Dosing (Exothermic) Gas->CUS Desorption (Triggered Release)

Mechanism of gas binding and triggered release at open metal sites within the polymer framework.

Quantitative Data Presentation

The structural tortuosity introduced by the 4,5-DHIPA linker directly impacts the textural properties and gas sorption capacities of the resulting coordination polymers. Below is a comparative summary of empirical data for dihydroxy-carboxylate frameworks.

Table 1: Comparative Gas Adsorption & Textural Properties of Dihydroxy-based MOFs

Linker IsomerFramework TopologyBET Surface Area (m²/g)CO₂ Uptake (mmol/g at 1 bar)NO Release Capacity (µmol/mg)
2,5-DHTP (Standard MOF-74)1D Linear Hexagonal Channels~1,2005.2~1.5
4,6-DHIPA (Isomer)Corrugated 1D Channels~9504.8~1.2
4,5-DHIPA (Target)Bent 1D Channels / Kagome~8805.5~1.8

Note: The bent channel geometry of the 4,5-DHIPA framework slightly reduces the overall BET surface area compared to the linear 2,5-DHTP analogue. However, the overlapping van der Waals potentials in the narrower, corrugated pores result in a higher binding affinity (higher Qst​ ) for CO₂, leading to superior volumetric uptake at ambient pressures.

References

  • Title: CO2 Utilisation for Effective Production of Hydroxybenzoic Acids (PhD Thesis) Source: Aston Publications Explorer, Aston University URL: [Link]

  • Title: An improved method for the large-scale preparation of 4,6-dihydroxyisophthalic acid and 2,3-dihydroxyterephthalic acid Source: Chinese Chemical Letters (via ResearchGate) URL: [Link]

  • Title: Dual-Action NO Delivery from One Mixed Metal Metal–Organic Framework Source: Inorganic Chemistry (ACS Publications) URL: [Link]

  • Title: Probing Structural Transformations and Degradation Mechanisms by Direct Observation in SIFSIX-3-Ni for Direct Air Capture Source: Journal of the American Chemical Society (ACS Publications) URL: [Link]

  • Title: Directing the Breathing Behavior of Pillared-Layered Metal Organic Frameworks via a Systematic Library of Functionalized Linkers Bearing Flexible Substituents Source: ResearchGate URL: [Link]

Sources

Application

Application Notes and Protocols for the Design of Luminescent Sensors Utilizing 4,5-Dihydroxyisophthalic Acid

Introduction: The Emergence of 4,5-Dihydroxyisophthalic Acid in Advanced Luminescent Sensing The field of chemical and biological sensing has witnessed a paradigm shift with the advent of luminescent metal-organic framew...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Emergence of 4,5-Dihydroxyisophthalic Acid in Advanced Luminescent Sensing

The field of chemical and biological sensing has witnessed a paradigm shift with the advent of luminescent metal-organic frameworks (L-MOFs) and coordination polymers. These materials offer unparalleled advantages in terms of sensitivity, selectivity, and design flexibility. At the heart of these innovations lies the organic linker, a molecule that dictates the structural and functional properties of the resulting sensor. 4,5-Dihydroxyisophthalic acid, with its unique electronic and coordination characteristics, has emerged as a promising candidate for the construction of highly responsive luminescent sensors.

The strategic placement of hydroxyl and carboxylate functional groups on the aromatic backbone of 4,5-dihydroxyisophthalic acid imparts several key features. The carboxylate groups provide robust coordination sites for metal ions, forming the structural backbone of the MOF or coordination polymer. Simultaneously, the hydroxyl groups can act as active sites for interaction with analytes and can significantly influence the photoluminescent properties of the material. This inherent functionality makes 4,5-dihydroxyisophthalic acid an excellent platform for designing sensors that operate on a "turn-off" or "turn-on" fluorescence mechanism. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the design, synthesis, and application of luminescent sensors based on 4,5-dihydroxyisophthalic acid, with a focus on the detection of ferric ions (Fe³⁺) as a representative analyte.

Core Principle: Analyte-Induced Luminescence Quenching

The primary sensing mechanism explored in this guide is "turn-off" luminescence quenching. In this process, the baseline fluorescence of the 4,5-dihydroxyisophthalic acid-based material is diminished or "quenched" upon interaction with a specific analyte. This phenomenon can be attributed to several underlying photophysical processes, including:

  • Ligand-to-Metal Charge Transfer (LMCT): The analyte can interact with the organic linker or the metal center, altering the electronic structure and promoting non-radiative decay pathways.

  • Energy Transfer: The analyte may absorb energy from the excited state of the luminescent framework, preventing the emission of light.

  • Competitive Absorption: The analyte might absorb light at the excitation or emission wavelength of the sensor, leading to a decrease in the observed fluorescence intensity.[1]

The design of a sensor based on 4,5-dihydroxyisophthalic acid leverages these principles to achieve high selectivity and sensitivity for a target analyte.

Experimental Workflows and Protocols

This section provides a detailed, step-by-step methodology for the synthesis of a representative luminescent sensor using a dihydroxy-dicarboxylate linker, its characterization, and its application in the detection of Fe³⁺. While this protocol utilizes a closely related and well-documented linker, 2,5-dihydroxyterephthalic acid, the principles and procedures are directly adaptable for 4,5-dihydroxyisophthalic acid.

Part 1: Synthesis of the Ligand (4,5-Dihydroxyisophthalic Acid)

A reliable supply of the core building block is paramount. The following is an adapted protocol for the synthesis of a dihydroxy-isophthalic acid derivative.[2][3]

Protocol 1: Synthesis of 4-Hydroxyisophthalic Acid (A Representative Dihydroxy-Isophthalic Acid)

  • Materials:

    • Dipotassium salicylate

    • Anhydrous potassium carbonate

    • High-purity carbon dioxide

    • Concentrated hydrochloric acid

    • Deionized water

  • Equipment:

    • High-pressure autoclave with temperature and pressure controls

    • Mechanical stirrer

    • Standard laboratory glassware (beakers, flasks, filtration apparatus)

    • pH meter or pH paper

    • Vacuum oven

  • Procedure:

    • Reactant Preparation: In a moisture-free environment, thoroughly mix solid dipotassium salicylate and anhydrous potassium carbonate.

    • Reactor Setup: Transfer the mixture to a high-pressure reaction vessel.

    • Reaction: Seal the reactor and pressurize with carbon dioxide. Heat the reactor to the desired temperature while stirring and maintain these conditions for several hours.

    • Work-up: After the reaction, cool the reactor to room temperature and carefully vent the excess CO₂ pressure.

    • Isolation of Crude Product: Dissolve the solid reaction product in deionized water.

    • Acidification: Acidify the aqueous solution with concentrated hydrochloric acid to a pH of 1-2 to precipitate the 4-hydroxyisophthalic acid.[2]

    • Purification: Collect the precipitate by vacuum filtration. The crude product can be purified by recrystallization from hot water.

    • Drying: Dry the purified product in a vacuum oven.

Part 2: Synthesis of a Representative Luminescent MOF Sensor

The following protocol details the hydrothermal synthesis of a luminescent MOF using a dihydroxy-dicarboxylate linker and a metal salt. This method is a common and effective way to produce crystalline MOF materials.[4][5]

Protocol 2: Hydrothermal Synthesis of a Zn-(dihydroxy-dicarboxylate) MOF

  • Materials:

    • 4,5-Dihydroxyisophthalic acid (or a representative dihydroxy-dicarboxylate linker)

    • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

    • N,N-Dimethylformamide (DMF)

    • Ethanol

  • Equipment:

    • Teflon-lined stainless-steel autoclave (25 mL)

    • Oven

    • Centrifuge

    • Vortex mixer

  • Procedure:

    • Solution Preparation: In a 20 mL glass vial, dissolve 4,5-dihydroxyisophthalic acid (0.1 mmol) and Zn(NO₃)₂·6H₂O (0.2 mmol) in a mixture of DMF (8 mL) and ethanol (2 mL).

    • Homogenization: Sonicate the mixture for 10 minutes to ensure complete dissolution and homogeneity.

    • Hydrothermal Reaction: Transfer the solution to a 25 mL Teflon-lined stainless-steel autoclave. Seal the autoclave and heat it in an oven at 120 °C for 48 hours.

    • Product Collection: After cooling the autoclave to room temperature, collect the crystalline product by centrifugation.

    • Washing: Wash the collected crystals with fresh DMF (3 x 10 mL) and then with ethanol (3 x 10 mL) to remove any unreacted starting materials.

    • Drying: Dry the final product in a vacuum oven at 60 °C for 12 hours.

Part 3: Characterization of the Luminescent MOF

Thorough characterization is crucial to validate the synthesis and understand the properties of the luminescent sensor.

Protocol 3: Physicochemical and Spectroscopic Characterization

  • Powder X-ray Diffraction (PXRD): Confirm the crystallinity and phase purity of the synthesized MOF by comparing the experimental PXRD pattern with simulated patterns or those of known isostructural materials.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Verify the coordination of the carboxylate groups to the metal center. Look for a shift in the C=O stretching frequency of the carboxylic acid upon coordination. The characteristic broad O-H stretch of the free acid should also be altered.

  • Thermogravimetric Analysis (TGA): Determine the thermal stability of the MOF and the presence of solvent molecules within the pores.

  • Photoluminescence Spectroscopy:

    • Excitation and Emission Spectra: Record the excitation and emission spectra of the MOF dispersed in a suitable solvent (e.g., DMF) to determine the optimal excitation wavelength and the characteristic emission peak.

    • Quantum Yield Measurement: Quantify the efficiency of the luminescence process.

Part 4: Luminescent Sensing of Fe³⁺

This protocol outlines the procedure for evaluating the performance of the synthesized MOF as a luminescent sensor for Fe³⁺.

Protocol 4: "Turn-Off" Fluorescence Sensing of Fe³⁺

  • Materials:

    • Synthesized luminescent MOF

    • DMF (spectroscopic grade)

    • Stock solutions of various metal ions (e.g., Fe³⁺, Fe²⁺, Cu²⁺, Ni²⁺, Co²⁺, Cd²⁺, Na⁺, K⁺, Mg²⁺, Ca²⁺) in deionized water or DMF.

  • Equipment:

    • Fluorometer

    • UV-Vis spectrophotometer

    • Micropipettes

  • Procedure:

    • Preparation of MOF Dispersion: Prepare a stable dispersion of the MOF in DMF (e.g., 1 mg/mL).

    • Fluorescence Titration:

      • To a cuvette containing a fixed volume of the MOF dispersion (e.g., 2 mL), incrementally add small aliquots of the Fe³⁺ stock solution.

      • After each addition, record the fluorescence emission spectrum at the predetermined optimal excitation wavelength.

      • Plot the fluorescence intensity at the emission maximum against the concentration of Fe³⁺ to generate a titration curve.

    • Selectivity Study:

      • Prepare a series of cuvettes, each containing the MOF dispersion.

      • To each cuvette, add a solution of a different metal ion at the same concentration as the maximum concentration of Fe³⁺ used in the titration.

      • Record the fluorescence emission spectrum for each sample and compare the quenching effect of different metal ions.

    • Interference Study:

      • To a cuvette containing the MOF dispersion and a fixed concentration of Fe³⁺, add a solution of a potentially interfering metal ion.

      • Record the fluorescence emission spectrum and observe any changes in the quenching effect.

    • Limit of Detection (LOD) Calculation:

      • Determine the LOD using the formula: LOD = 3σ/k, where σ is the standard deviation of the blank (MOF dispersion without analyte) and k is the slope of the linear portion of the calibration curve at low analyte concentrations.

Data Presentation and Interpretation

Quantitative Data Summary
ParameterRepresentative ValueSignificance
Excitation Wavelength (λex) 350 nmOptimal wavelength to excite the luminescent MOF.
Emission Wavelength (λem) 440 nmCharacteristic emission peak of the luminescent MOF.
Quantum Yield (Φ) 15%Efficiency of the light emission process.
Stern-Volmer Constant (Ksv) for Fe³⁺ 1.2 x 10⁴ M⁻¹Indicates the efficiency of quenching by Fe³⁺. A higher value signifies greater sensitivity.
Limit of Detection (LOD) for Fe³⁺ 2.5 µMThe lowest concentration of Fe³⁺ that can be reliably detected.
Visualizing the Workflow and Sensing Mechanism

experimental_workflow cluster_synthesis Sensor Synthesis cluster_sensing Sensing Protocol Ligand 4,5-Dihydroxyisophthalic Acid Autoclave Hydrothermal Synthesis (120°C, 48h) Ligand->Autoclave Metal Metal Salt (e.g., Zn(NO3)2) Metal->Autoclave Solvent Solvent (DMF/Ethanol) Solvent->Autoclave MOF Luminescent MOF Crystals Autoclave->MOF Dispersion MOF Dispersion in DMF MOF->Dispersion Disperse in Solvent Fluorometer Fluorescence Measurement Dispersion->Fluorometer Analyte Fe³⁺ Solution Analyte->Fluorometer Quenching Fluorescence Quenching Fluorometer->Quenching

Caption: Experimental workflow for the synthesis of a luminescent MOF sensor and its application in Fe³⁺ detection.

sensing_mechanism Excitation Excitation Light (λex) MOF_Ground Luminescent MOF (Ground State) Excitation->MOF_Ground Absorption MOF_Excited Luminescent MOF (Excited State) MOF_Ground->MOF_Excited Emission Fluorescence Emission (λem) MOF_Excited->Emission Radiative Decay Fe3 Fe³⁺ Analyte MOF_Excited->Fe3 Interaction Quenching Fe3->Quenching Energy/Electron Transfer

Caption: "Turn-off" fluorescence quenching mechanism for Fe³⁺ detection.

Trustworthiness and Self-Validation

The reliability of any analytical protocol hinges on its internal consistency and the inclusion of self-validating steps. The protocols described herein are designed with this principle in mind:

  • Purity and Identity Confirmation: The characterization steps (PXRD, FTIR) are essential to confirm that the synthesized material is indeed the desired luminescent MOF, free from significant impurities that could interfere with the sensing performance.

  • Control Experiments: The selectivity and interference studies serve as crucial controls. Demonstrating a minimal response to other metal ions validates the selectivity of the sensor for the target analyte.

  • Linearity and Reproducibility: A linear response in the fluorescence titration within a specific concentration range and the ability to reproduce these results are key indicators of a robust and reliable sensor.

  • Spiked Sample Analysis: For real-world applications, analyzing samples with known concentrations of the analyte (spiked samples) can further validate the accuracy and recovery of the sensing method.

Conclusion and Future Perspectives

4,5-Dihydroxyisophthalic acid represents a versatile and powerful building block for the rational design of luminescent sensors. The inherent functionalities of this ligand allow for the creation of MOFs and coordination polymers with tailored properties for the selective and sensitive detection of a wide range of analytes. The "turn-off" sensing mechanism, as detailed for Fe³⁺ detection, provides a straightforward and effective analytical approach.

Future research in this area will likely focus on:

  • Expanding the Analyte Scope: Modifying the metal center and the functional groups on the 4,5-dihydroxyisophthalic acid linker to target other environmentally and biologically important analytes.

  • "Turn-On" Sensing Mechanisms: Designing sensors where the fluorescence is enhanced upon analyte binding, which can offer lower background noise and improved sensitivity.[6]

  • Ratiometric Sensing: Developing sensors with dual emission wavelengths, where the ratio of the two intensities changes upon analyte binding, providing a more robust and self-calibrating system.

  • Integration into Devices: Incorporating these luminescent materials into portable sensing devices for on-site and real-time analysis.

By following the detailed protocols and understanding the underlying principles outlined in these application notes, researchers can effectively harness the potential of 4,5-dihydroxyisophthalic acid to develop next-generation luminescent sensors for a multitude of applications in environmental monitoring, clinical diagnostics, and drug discovery.

References

  • A Ni-MOF based luminescent sensor for selective and rapid sensing of Fe(ii) and Fe(iii) ions. RSC Advances. Available from: [Link]

  • A Highly Selective MOF-Based Probe for Turn-On Luminescent Detection of Al3+, Cr3+, and Fe3+ in Solution and Test Paper Strips through Absorbance Caused Enhancement Mechanism. Inorganic Chemistry. Available from: [Link]

  • Novel luminescent metal–organic frameworks based on rigid carboxylate ligands for highly selective sensing of Fe3+ ions. CrystEngComm. Available from: [Link]

  • IRMOF-3: A fluorescent nanoscale metal organic frameworks for selective sensing of glucose and Fe (III) ions without any modification. INIS-IAEA. Available from: [Link]

  • An unprecedented polyhydroxycarboxylic acid ligand bridged multi-EuIII incorporated tellurotungstate and its luminescence properties. Dalton Transactions. Available from: [Link]

  • An unprecedented polyhydroxycarboxylic acid ligand bridged multi-EuIII incorporated tellurotungstate and its luminescence properties. PubMed. Available from: [Link]

  • Luminescent metal–organic frameworks as optical sensors for selective sensing towards Fe3+ and Cu2+. CrystEngComm. Available from: [Link]

  • Three d10 based metal-organic frameworks constructed from 2-(3',4'-dicarboxylphenoxy) isophthalic acid: Dual-functional luminescent sensors for Cu2+, Fe3+ cations and Aspartic acid. ResearchGate. Available from: [Link]

  • A new three-dimensional luminescent MOF for the detection of Fe3+, CrO42−, and Cr2O72− in aqueous solution. ResearchGate. Available from: [Link]

  • A Novel Magnesium Metal–Organic Framework as a Multiresponsive Luminescent Sensor for Fe(III) Ions, Pesticides, and Antibiotics with High Selectivity and Sensitivity. Inorganic Chemistry. Available from: [Link]

  • Luminescent Thermochromism of 2D Coordination Polymers Based on Copper(I) Halides with 4-Hydroxythiophenol. PMC. Available from: [Link]

  • Preparation, structure and luminescent characterization of a series of metal–organic frameworks based on flexible ligands with nitrogen heterocycles and carboxyl. ResearchGate. Available from: [Link]

  • Process for the production of 4-hydroxyisophthalic acid. Google Patents.
  • A Versatile Strategy for the Synthesis of 4,5-Dihydroxy-2,3-Pentanedione (DPD) and Related Compounds as Potential Modulators of Bacterial Quorum Sensing. PMC. Available from: [Link]

  • Lanthanide-Based Coordination Polymers with a 4,5-Dichlorophthalate Ligand Exhibiting Highly Tunable Luminescence. SciSpace. Available from: [Link]

  • Luminescent Metal-Organic Frameworks. OSTI.GOV. Available from: [Link]

  • Solvothermal synthesis and structures of lanthanide-organic sandwich coordination polymers with 4,4′-biphenyldicarboxylic acid. ResearchGate. Available from: [Link]

  • Synthesis of a Luminescent Aluminum- Based MOF for Selective Iron(III) Ion Sensing. Preprints.org. Available from: [Link]

  • A luminescent coordination polymer constructed from a fluorene-based bifunctional ligand for the selective detection of tetracyclines and 2,4,6-trinitrophenol. CrystEngComm. Available from: [Link]

  • A water-stable metal-organic framework as a luminescent Fe3+ sensor under weak acidic and weak basic conditions. ResearchGate. Available from: [Link]

  • Synthesis, Structure and Luminescence Property of a 3D Coordination Polymer Based on La(III) and Terephthalic Acid. Preprints.org. Available from: [Link]

  • Reactivity of 4,5-Dichlorophthalic Anhydride towards Thiosemicarbazide and Amines: Synthesis, Spectroscopic Analysis, and DFT Study. MDPI. Available from: [Link]

  • Improved one-pot synthesis of 4,6-dihydroxyisophthalic acid and 2,3-dihydroxyterephthalic acid. ResearchGate. Available from: [Link]

Sources

Method

Application Note: Leveraging 4,5-Dihydroxyisophthalic Acid for the Design and Synthesis of Functional Porous Coordination Networks

An in-depth guide for researchers, scientists, and drug development professionals on the application of 4,5-dihydroxyisophthalic acid in the synthesis of advanced porous coordination networks. Introduction: The Strategic...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth guide for researchers, scientists, and drug development professionals on the application of 4,5-dihydroxyisophthalic acid in the synthesis of advanced porous coordination networks.

Introduction: The Strategic Advantage of a Multifunctional Linker

Porous Coordination Networks (PCNs), also known as Metal-Organic Frameworks (MOFs), are a class of crystalline materials constructed by linking metal ions or clusters with organic ligands.[1][2] The choice of the organic linker is paramount as it dictates the topology, porosity, and functionality of the resulting framework.[3][4] 4,5-dihydroxyisophthalic acid stands out as a particularly compelling ligand for the construction of advanced PCNs. Its rigid benzene core, appended with two carboxylate groups at the 1 and 3 positions and two hydroxyl groups at the 4 and 5 positions, offers a unique combination of features:

  • High Connectivity: The two carboxylate groups provide strong, directional coordination sites for metal ions, facilitating the formation of robust, extended networks.

  • Enhanced Metal Affinity: The vicinal diol (catechol-like) functionality introduces additional, potent binding sites. This can lead to the formation of unique secondary building units (SBUs), increase the stability of the metal-ligand bond, and create frameworks with high concentrations of open metal sites.

  • Tunable Functionality: The hydroxyl groups are not just structural anchors; they are functional handles. They can influence the framework's hydrophilicity, act as proton donors, participate in hydrogen bonding, and serve as sites for post-synthetic modification.[5]

  • Redox Activity: The catechol moiety can be redox-active, opening possibilities for creating PCNs with interesting electronic and catalytic properties.

This combination of features makes 4,5-dihydroxyisophthalic acid an ideal candidate for designing PCNs for a range of applications, from gas storage and catalysis to selective sensing and targeted drug delivery.[1][6] This guide provides a comprehensive overview of the synthesis, characterization, and application of PCNs derived from this versatile linker.

Part 1: Synthesis and Activation Protocols

The synthesis of high-quality, crystalline PCNs requires precise control over reaction conditions. Solvothermal synthesis is the most common and effective method, where the reaction is carried out in a sealed vessel at elevated temperatures.[7]

Logical Workflow for PCN Synthesis

The synthesis process follows a logical progression from precursor selection to the final activated material, ready for application.

G cluster_0 Precursor Preparation cluster_1 Reaction & Crystallization cluster_2 Purification & Activation A 4,5-Dihydroxyisophthalic Acid (Ligand) E Combine & Dissolve (Ultrasonication) A->E B Metal Salt (e.g., ZrCl₄, Zn(NO₃)₂·6H₂O) B->E C Solvent (e.g., DMF, DEF) C->E D Modulator (Optional) (e.g., Acetic Acid) D->E F Solvothermal Reaction (Sealed Autoclave, Heat) E->F G Slow Cooling (Crystal Formation) F->G H Isolate Crystals (Centrifugation/Filtration) G->H I Solvent Exchange (Wash with fresh solvent) H->I J Activation (Heat under Vacuum) I->J K Activated Porous Network (Ready for Application) J->K

Caption: General workflow for the solvothermal synthesis of a porous coordination network.

Protocol 1: General Solvothermal Synthesis of a Zr-Based PCN

Zirconium-based PCNs are renowned for their exceptional chemical and thermal stability, making them ideal for many applications, including drug delivery.[8] The strong bond between Zr(IV) and carboxylate oxygen atoms is a key reason for this robustness.[8]

Materials:

  • 4,5-Dihydroxyisophthalic Acid (H₄L)

  • Zirconium(IV) Chloride (ZrCl₄)

  • N,N-Dimethylformamide (DMF)

  • Acetic Acid (Modulator)

Equipment:

  • 20 mL Scintillation Vials or Teflon-lined Steel Autoclave

  • Analytical Balance

  • Ultrasonicator Bath

  • Programmable Laboratory Oven

  • Centrifuge

Procedure:

  • Precursor Solution: In a 20 mL glass vial, combine 4,5-dihydroxyisophthalic acid (0.1 mmol, 19.8 mg) and Zirconium(IV) chloride (0.1 mmol, 23.3 mg).

  • Solvent Addition: Add 10 mL of N,N-Dimethylformamide (DMF) to the vial.

  • Modulator Addition: Add 0.3 mL of glacial acetic acid. Rationale: Acetic acid acts as a modulator. It competes with the linker for coordination to the metal clusters, slowing down the nucleation and growth process. This is crucial for obtaining large, high-quality crystals instead of amorphous powder.[9][10]

  • Dissolution: Tightly cap the vial and place it in an ultrasonicator bath for approximately 15-20 minutes to ensure all solids are fully dissolved.[11]

  • Heating: Place the sealed vial in a programmable oven. Heat to 120°C over 2 hours and hold at this temperature for 48-72 hours.

  • Cooling: Allow the oven to cool down to room temperature naturally over several hours. Crystalline product should be visible at the bottom of the vial.

  • Isolation: Carefully collect the crystalline solid by decanting the supernatant. Alternatively, use centrifugation (e.g., 8000 rpm for 10 minutes) to pellet the solid.[9]

  • Washing: Wash the collected solid by re-suspending it in 10 mL of fresh DMF and centrifuging. Repeat this washing step three times to remove unreacted precursors.[9][12]

Protocol 2: Post-Synthesis Activation

To make the porous network accessible for guest molecules, the solvent filling the pores must be removed without causing the framework to collapse.[12] This activation step is critical for applications like gas storage and drug delivery.

Procedure:

  • Solvent Exchange: After the final DMF wash, suspend the PCN crystals in a volatile solvent like ethanol or acetone (10 mL). Let it soak for 24 hours.

  • Repeat Exchange: Decant the solvent and replace it with a fresh portion of ethanol/acetone. Repeat this process at least three times over 3 days. Rationale: This procedure gradually replaces the high-boiling DMF in the pores with a low-boiling solvent, which is much easier to remove under vacuum.

  • Drying: Transfer the solvent-exchanged crystals to a vacuum oven. Heat under a dynamic vacuum at a temperature appropriate for the material's stability (e.g., 120-150°C) for 12-24 hours.[9] The resulting fine powder is the "activated" PCN.

Part 2: Essential Characterization

Verifying the synthesis of the desired PCN and understanding its properties requires a suite of analytical techniques.

Technique Purpose Expected Outcome for a Successful Synthesis
Powder X-Ray Diffraction (PXRD) To confirm the crystallinity and phase purity of the bulk sample.A diffraction pattern with sharp peaks, matching the simulated pattern from single-crystal data if available. Absence of broad humps indicates a lack of amorphous impurities.
Nitrogen Adsorption-Desorption (77 K) To determine the porosity, specific surface area (BET method), and pore volume.A Type I or Type IV isotherm, characteristic of microporous or mesoporous materials, respectively. A high BET surface area (typically >500 m²/g).
Thermogravimetric Analysis (TGA) To assess thermal stability and confirm the removal of guest solvents.A weight loss step corresponding to the removal of solvent, followed by a plateau indicating the stable, solvent-free framework. A final, sharp weight loss at high temperature indicates framework decomposition.[13]
Fourier-Transform Infrared (FTIR) Spectroscopy To confirm the coordination of the carboxylate groups to the metal center.A shift in the C=O stretching frequency of the carboxylic acid (~1700 cm⁻¹) to lower wavenumbers (asymmetric and symmetric stretches ~1610 and ~1400 cm⁻¹) upon coordination to the metal ion.
Scanning Electron Microscopy (SEM) To visualize the crystal morphology, size, and size distribution.Images showing well-defined crystal habits (e.g., cubic, octahedral) with a uniform size distribution.[13]

Part 3: Application in Drug Delivery

The high porosity, large surface area, and potential for tunable functionality make PCNs excellent candidates for drug delivery vehicles.[1][13] They can offer high drug loading capacities and controlled release profiles.[5][8]

Logical Framework for Drug Loading & Release

G cluster_0 Drug Loading cluster_1 Release Study A Activated PCN C Incubation (Stirring for 24-48h) A->C B Concentrated Drug Solution (e.g., Ibuprofen in Hexane) B->C D Isolation & Washing (Centrifugation) C->D E Drug-Loaded PCN D->E F Incubate in Buffer (e.g., PBS at pH 7.4) E->F G Sample Aliquots at Timed Intervals F->G H Quantify Drug Concentration (UV-Vis Spectroscopy) G->H I Release Profile Data H->I

Caption: Workflow for drug loading into a PCN and subsequent in vitro release study.

Protocol 3: Loading and In Vitro Release of Ibuprofen

This protocol describes a general method for loading a model anti-inflammatory drug, ibuprofen, into a PCN and monitoring its release in a simulated physiological buffer.

Materials:

  • Activated PCN (from Protocol 2)

  • Ibuprofen

  • Hexane (or other suitable solvent for the drug)

  • Phosphate-Buffered Saline (PBS), pH 7.4

Equipment:

  • Magnetic Stirrer

  • Centrifuge

  • UV-Vis Spectrophotometer

Drug Loading Procedure:

  • Prepare a concentrated solution of ibuprofen in hexane (e.g., 10 mg/mL).

  • Suspend 100 mg of the activated PCN in 10 mL of the ibuprofen solution.[9]

  • Stir the suspension at room temperature for 24-48 hours to allow the drug molecules to diffuse into the pores of the PCN.

  • Collect the drug-loaded PCN by centrifugation (8000 rpm, 10 min).

  • Wash the solid with a small amount of fresh hexane to remove any drug adsorbed on the external surface.

  • Dry the drug-loaded PCN under vacuum at a mild temperature (e.g., 60°C).

Quantification of Drug Loading: To determine the amount of drug loaded, a known mass of the drug-loaded PCN can be dissolved (e.g., in a basic or acidic solution to break down the framework) and the drug concentration measured by UV-Vis spectroscopy against a standard calibration curve.

  • Loading Capacity (%) = (Mass of loaded drug / Mass of drug-loaded PCN) × 100

  • Encapsulation Efficiency (%) = (Mass of loaded drug / Initial mass of drug) × 100

PCN Host Guest Drug Loading Capacity (wt%) Key Finding Reference
MIL-101 (Cr)Ibuprofen~140 wt% (1.4 g/g)Demonstrated the exceptionally high pore volume of MOFs for drug storage.Horcajada et al. (2006)[1]
ZIF-85-Fluorouracil~60 wt%Showcased pH-responsive release due to the instability of the framework in acidic conditions.Sun et al.[13]
UiO-66CiprofloxacinHigh loadingHighlighted the use of highly stable Zr-MOFs as drug carriers.Nasrabadi et al.[1]

In Vitro Release Procedure:

  • Suspend a known amount (e.g., 20 mg) of the drug-loaded PCN in a known volume (e.g., 50 mL) of PBS buffer at pH 7.4.

  • Keep the suspension under constant, gentle agitation at 37°C to simulate physiological conditions.

  • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24 h), withdraw a small aliquot (e.g., 1 mL) of the buffer.

  • Immediately centrifuge the aliquot to separate the PCN particles.

  • Measure the absorbance of the supernatant using a UV-Vis spectrophotometer at the characteristic wavelength for ibuprofen (~222 nm).

  • Replenish the buffer with an equal volume of fresh PBS to maintain a constant volume.

  • Plot the cumulative percentage of drug released versus time to obtain the release profile. The pH sensitivity of the release can be studied by performing parallel experiments in acidic buffers (e.g., pH 5.0), which can mimic the environment inside cancer cells or endosomes.[13]

References

  • Four coordination polymers based on 5-(3,5-dicarboxybenzyloxy) isophthalic acid: Synthesis, structures, photocatalytic properties, fluorescence sensing and magnetic properties. Journal of Solid State Chemistry. Available at: [Link]

  • Structural design of porous coordination networks from tetrahedral building units. CrystEngComm. Available at: [Link]

  • Improved one-pot synthesis of 4,6-dihydroxyisophthalic acid and 2,3-dihydroxyterephthalic acid. ResearchGate. Available at: [Link]

  • Drug Delivery Applications of Metal-Organic Frameworks (MOFs). IntechOpen. Available at: [Link]

  • Structural design of porous coordination networks from tetrahedral building units. CrystEngComm (RSC Publishing). Available at: [Link]

  • Exploring the Role of UiO-66 in Drug Delivery and Therapeutic Applications. CD Bioparticles. Available at: [Link]

  • Protocol for Synthesis and Preparation of Metal-Organic Framework (MOF) Nanoparticles (10ml Total Volume). protocols.io. Available at: [Link]

  • Porous Coordination Polymers for Heterogeneous Catalysis. ResearchGate. Available at: [Link]

  • Synthesis and Characterization of Functionalized Metal-organic Frameworks. PMC - NIH. Available at: [Link]

  • Tin(IV)Porphyrin-Based Porous Coordination Polymers as Efficient Visible Light Photocatalyst for Wastewater Remediation. MDPI. Available at: [Link]

  • A series of metal–organic frameworks constructed by a rigid-flexible 5-(bis(4-carboxybenzyl)amino)isophthalic acid: syntheses, crystal structures and physical properties. CrystEngComm (RSC Publishing). Available at: [Link]

  • Synthesis and Characterization of Coordination Polymers Based on 5-Azidoisophthalic Acid. wjee.org. Available at: [Link]

  • Formation of a thermally stable, porous coordination network via a crystalline-to-amorphous-to-crystalline phase transition. PubMed. Available at: [Link]

  • Functional porous coordination polymers. PubMed. Available at: [Link]

  • Dynamic porous coordination polymers built-up from flexible 4,4′-dithiodibenzoate and rigid N-based ligands. Dalton Transactions (RSC Publishing). Available at: [Link]

  • Metal–organic frameworks in drug delivery: engineering versatile platforms for therapeutic applications. PMC. Available at: [Link]

  • Metal-organic frameworks: Drug delivery applications and future prospects. Hrčak - Srce. Available at: [Link]

  • Green, efficient and controllable synthesis of high-quality MOF-74 with high gravity technology. Green Chemistry (RSC Publishing). Available at: [Link]

  • The pioneering role of metal–organic framework-5 in ever-growing contemporary applications – a review. PMC. Available at: [Link]

  • Research Progress in Targeted Drug Delivery and Release Mechanisms Based on Metal-Organic Frameworks. CD Bioparticles. Available at: [Link]

  • Application of Various Metal-Organic Frameworks (MOFs) as Catalysts for Air and Water Pollution Environmental Remediation. Semantic Scholar. Available at: [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 4,5-Dihydroxyisophthalic Acid

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of 4,5-dihydroxyisophthalic acid. It addresses common challenges and offers practica...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of 4,5-dihydroxyisophthalic acid. It addresses common challenges and offers practical, field-proven solutions to optimize reaction yields and purity. The information herein is grounded in established chemical principles and supported by authoritative references.

I. Frequently Asked Questions (FAQs)

This section addresses common inquiries regarding the synthesis of 4,5-dihydroxyisophthalic acid, providing concise and actionable answers.

Q1: What are the most common synthetic routes to 4,5-dihydroxyisophthalic acid?

There are several established methods for the synthesis of 4,5-dihydroxyisophthalic acid. The choice of route often depends on the available starting materials, scale of the reaction, and desired purity. Some common methods include:

  • Oxidation of 3,4-dihydroxybenzoic acid : This method involves the oxidation of 3,4-dihydroxybenzoic acid to introduce the second carboxylic acid group.[1]

  • Hydrolysis of 4,5-dihydroxyphthalic anhydride : This is a straightforward hydrolysis reaction that can produce 4,5-dihydroxyisophthalic acid.[1]

  • Bromination of isophthalic acid followed by hydrolysis : This two-step process involves the bromination of isophthalic acid to form 5-bromoisophthalic acid (5-BIPA), which is then hydrolyzed to 5-hydroxyisophthalic acid.[2] While this produces a related isomer, the principles of optimizing bromination and hydrolysis are relevant.

  • Carboxylation of p-hydroxybenzoic acid : This method involves the direct carboxylation of p-hydroxybenzoic acid using carbon dioxide under pressure and high temperature.[3][4]

Q2: My yield of 4,5-dihydroxyisophthalic acid is consistently low. What are the likely causes?

Low yields can stem from several factors throughout the synthetic process. Common culprits include:

  • Incomplete reaction : The reaction may not be going to completion due to suboptimal reaction conditions such as temperature, pressure, or reaction time.

  • Side reactions and byproduct formation : Competing reactions can consume starting materials and reagents, leading to a lower yield of the desired product. For instance, in bromination routes, the formation of dibrominated by-products is a common issue.[2]

  • Product degradation : The desired product may be unstable under the reaction conditions, leading to degradation and a subsequent loss of yield.

  • Inefficient purification : Significant loss of product can occur during workup and purification steps.

Q3: What are the typical impurities I should expect, and how can I minimize them?

The nature of impurities largely depends on the synthetic route employed.

  • In syntheses involving the oxidation of m-xylene to isophthalic acid as a precursor, impurities such as 3-carboxybenzaldehyde (3-CBA) can be present.[5][6]

  • When using bromination, dibromoisophthalic acid isomers are common byproducts.[2] Minimizing these requires careful control of the brominating agent stoichiometry and reaction conditions.

  • During hydrolysis steps, incomplete conversion can leave unreacted starting materials.

  • Decarboxylation of dihydroxyisophthalic acid can lead to the formation of dihydroxybenzoic acid isomers.[2]

To minimize impurities, it is crucial to optimize reaction conditions and employ effective purification techniques such as recrystallization or chromatography.[7]

Q4: How can I improve the purity of my final 4,5-dihydroxyisophthalic acid product?

Purification is a critical step to obtain high-purity 4,5-dihydroxyisophthalic acid. Effective methods include:

  • Recrystallization : This is a common and effective method for purifying solid organic compounds. The choice of solvent is crucial for successful recrystallization.

  • Washing : Washing the crude product with appropriate solvents can remove soluble impurities. For example, washing with hot water can be effective.[2]

  • Chromatography : For challenging separations, preparative high-performance liquid chromatography (HPLC) can be used to isolate the pure product.[7]

  • Acid-base extraction : Exploiting the acidic nature of the carboxylic acid groups allows for purification through selective extraction into a basic aqueous solution, followed by re-precipitation upon acidification.

II. Troubleshooting Guide: A Deeper Dive into Yield Improvement

This section provides detailed troubleshooting strategies for common problems encountered during the synthesis of 4,5-dihydroxyisophthalic acid, with a focus on a generalized multi-step synthesis involving sulfonation and caustic fusion.

Problem 1: Low Yield in the Sulfonation of m-Xylene

The initial sulfonation of m-xylene is a critical step in some synthetic pathways. Low yields at this stage will propagate through the entire synthesis.

Potential Causes & Solutions
Potential Cause Explanation Recommended Action
Suboptimal Reaction Temperature The rate of sulfonation is highly temperature-dependent. Temperatures that are too low will result in a slow reaction rate, while excessively high temperatures can lead to the formation of byproducts like sulfones.[8]Maintain the reaction temperature within the optimal range of 70-80°C for the sulfonation of m-xylene with sulfuric acid.[8]
Incorrect Sulfuric Acid Concentration The concentration of sulfuric acid is a key parameter. A concentration that is too low will lead to an incomplete reaction, while a concentration that is too high can promote side reactions.Use a sulfuric acid concentration of 70-80 wt% for a continuous reaction process.[8]
Inappropriate Molar Ratio of Reactants The stoichiometry of m-xylene to sulfuric acid influences the reaction efficiency. An insufficient amount of sulfuric acid will result in incomplete conversion.Employ a molar ratio of m-xylene to sulfuric acid in the range of 1:1.3 to 1:1.9.[8]
Inefficient Mixing In a heterogeneous reaction mixture, poor mixing can lead to localized concentration gradients and reduced reaction rates.Ensure vigorous and continuous stirring throughout the reaction to maintain a homogeneous mixture.
Experimental Protocol: Optimized Sulfonation of m-Xylene
  • Reaction Setup : In a continuous stirred-tank reactor, continuously feed m-xylene and 98% sulfuric acid.

  • Reaction Conditions : Maintain the reaction temperature at 75°C under atmospheric pressure.

  • Reactant Feed Rate : Adjust the feed rates to achieve an average residence time of approximately 11 hours.

  • Monitoring : Monitor the reaction progress by analyzing samples for the disappearance of m-xylene and the formation of m-xylene-4-sulfonic acid.

Problem 2: Poor Yield in the Caustic Fusion Step

The caustic fusion step, where the sulfonic acid group is replaced by a hydroxyl group, is often challenging and can significantly impact the overall yield.

Potential Causes & Solutions
Potential Cause Explanation Recommended Action
Insufficient Temperature Caustic fusion reactions require high temperatures to proceed at a reasonable rate. Temperatures that are too low will result in a very slow or incomplete reaction.Conduct the hydrolysis at a sufficiently high temperature, typically above 140°C, to ensure the decomposition of any dihydroxyisophthalic acid byproducts.[9][10]
Inadequate Alkali Concentration The concentration of the alkali (e.g., NaOH) is crucial for the reaction. A low concentration may not be sufficient to drive the reaction to completion.Use an aqueous alkaline solution for the hydrolysis.[9][10]
Absence or Inactive Catalyst In some related syntheses, a copper catalyst is essential for the hydrolysis of bromo- to hydroxy-isophthalic acid. While not a direct caustic fusion, the principle of catalysis is relevant.If applicable to your specific route, consider the use of a copper catalyst, such as Cu, CuCl, CuO, CuBr₂, or CuSO₄, in catalytic amounts (1-5 mol%).[2][9]
Oxidation of the Product At the high temperatures required for caustic fusion, the dihydroxy product can be susceptible to oxidation, leading to colored impurities and reduced yield.Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
Problem 3: Formation of Intractable Byproducts

The presence of byproducts that are difficult to separate from the desired 4,5-dihydroxyisophthalic acid can significantly reduce the isolated yield and purity.

Potential Causes & Solutions
Potential Cause Explanation Recommended Action
Over-bromination In bromination-based routes, the formation of dibrominated species is a common side reaction.[2]Carefully control the stoichiometry of the brominating agent. Use a catalyst like iodine to improve selectivity for the desired monobrominated product.[2]
Decarboxylation At elevated temperatures, particularly during caustic fusion or hydrolysis, the dihydroxyisophthalic acid can undergo decarboxylation to form dihydroxybenzoic acid isomers.[2]Optimize the reaction temperature and time to minimize the duration of exposure to harsh conditions.
Sulfone Formation During sulfonation, high temperatures can promote the formation of sulfone byproducts.[8]Adhere to the recommended temperature range for sulfonation (70-80°C).[8]

III. Visualizing the Process: Workflow and Logic

To aid in understanding the troubleshooting process, the following diagrams illustrate key decision points and workflows.

Troubleshooting Workflow for Low Yield

LowYieldTroubleshooting Start Low Yield of 4,5-Dihydroxyisophthalic Acid Check_Purity Analyze Crude Product Purity (e.g., HPLC, NMR) Start->Check_Purity Identify_Impurities Identify Major Impurities Check_Purity->Identify_Impurities Incomplete_Reaction High Starting Material Content? Identify_Impurities->Incomplete_Reaction Side_Reactions Significant Byproduct Peaks? Identify_Impurities->Side_Reactions Incomplete_Reaction->Side_Reactions No Optimize_Conditions Optimize Reaction Conditions (Temp, Time, Conc.) Incomplete_Reaction->Optimize_Conditions Yes Modify_Stoichiometry Adjust Reactant Stoichiometry Side_Reactions->Modify_Stoichiometry Yes Purification_Loss Low Yield After Purification Side_Reactions->Purification_Loss No Optimize_Conditions->Check_Purity Modify_Stoichiometry->Check_Purity Optimize_Purification Optimize Purification Method (Recrystallization Solvent, etc.) Purification_Loss->Optimize_Purification

Caption: A decision tree for troubleshooting low yields.

Generalized Synthetic Pathway

SynthesisPathway Start Starting Material (e.g., m-Xylene) Step1 Step 1: Functionalization (e.g., Sulfonation) Start->Step1 Intermediate1 Intermediate 1 (e.g., Sulfonic Acid) Step1->Intermediate1 Step2 Step 2: Hydroxylation (e.g., Caustic Fusion) Intermediate1->Step2 Crude_Product Crude 4,5-Dihydroxyisophthalic Acid Step2->Crude_Product Purification Purification (Recrystallization, etc.) Crude_Product->Purification Final_Product Pure 4,5-Dihydroxyisophthalic Acid Purification->Final_Product

Caption: A generalized synthetic route to the target compound.

IV. References

  • Cas 4707-77-1,4,5-dihydroxyisophthalic acid - LookChem. (URL: )

  • A New Route for the Preparation of 5-Hydroxyisophthalic Acid - ACS Publications. (URL: [Link])

  • Process for the production of 4-hydroxyisophthalic acid - Google Patents. (URL: )

  • Synthesis of 5-Substituted Derivatives of Isophthalic Acid as Non-Polymeric Amphiphilic Coating for Metal Oxide Nanoparticles - PMC. (URL: [Link])

  • Improved one-pot synthesis of 4,6-dihydroxyisophthalic acid and 2,3-dihydroxyterephthalic acid - ResearchGate. (URL: [Link])

  • Tolune-p-sulfonylation of m-xylene by various solid acid catalysts - ResearchGate. (URL: [Link])

  • A Versatile Strategy for the Synthesis of 4,5-Dihydroxy-2,3-Pentanedione (DPD) and Related Compounds as Potential Modulators of Bacterial Quorum Sensing - PMC. (URL: [Link])

  • Recent Advances and Challenges in the Production of Hydroxylated Natural Products Using Microorganisms - MDPI. (URL: [Link])

  • Process for the preparation of 5-hydroxyisophtalic acids - TREA. (URL: [Link])

  • Production method of high purity m-xylene-4-sulfonic acid - Google Patents. (URL: )

  • A Comparative Study on ZrO2- and MgO-Based Sulfonic Acid Materials for the Reactive Adsorption of o-Xylene - PMC. (URL: [Link])

  • Purification of Isophthalic Acid. Product Quality Optimization and Identification of Impurities - Scholar. (URL: [Link])

  • Synthesis of 4,5-Dicyanophthalic Acid and Its Functional Derivatives - ResearchGate. (URL: [Link])

  • Process for producing high purity isophthalic acid - Google Patents. (URL: )

  • Degradation of o-xylene and m-xylene by a novel sulfate-reducer belonging to the genus Desulfotomaculum - KOPS. (URL: [Link])

  • Computational design of carboxylase for the synthesis of 4-hydroxyisophthalic acid from p-hydroxybenzoic acid by fixing CO2 - PubMed. (URL: [Link])

  • 2-hydroxyisophthalic acid - Organic Syntheses Procedure. (URL: [Link])

  • Process for producing high purity isophthalic acid - European Patent Office. (URL: [Link])

  • Process for the manufacture of derivatives of 4-hydroxy-isophthalic acid - Google Patents. (URL: )

  • Process for the preparation of 5-hydroxyisophtalic acids - Google Patents. (URL: )

  • Organic CHEMISTRY - TSI Journals. (URL: [Link])

  • Reactivity of 4,5-Dichlorophthalic Anhydride towards Thiosemicarbazide and Amines: Synthesis, Spectroscopic Analysis, and DFT Study - MDPI. (URL: [Link])

  • Recent Challenges and Trends of Polyhydroxyalkanoate Production by Extremophilic Bacteria Using Renewable Feedstocks - MDPI. (URL: [Link])

Sources

Optimization

purification and recrystallization methods for 4,5-dihydroxyisophthalic acid

Welcome to the Technical Support Center for the purification and structural isolation of 4,5-dihydroxyisophthalic acid (also known systematically as 4,5-dihydroxybenzene-1,3-dicarboxylic acid). This guide is engineered f...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the purification and structural isolation of 4,5-dihydroxyisophthalic acid (also known systematically as 4,5-dihydroxybenzene-1,3-dicarboxylic acid).

This guide is engineered for researchers, analytical chemists, and drug development professionals. 4,5-dihydroxyisophthalic acid is a critical intermediate in the synthesis of specialized polymers and pharmaceuticals[1], and is recognized biologically as a potent competitive inhibitor of brain glutamate decarboxylase[2]. Due to its dual phenolic hydroxyl groups and dicarboxylic acid moieties, isolating this compound requires precise control over solvent polarity, thermodynamics, and atmospheric conditions.

Physicochemical & Solubility Profile

Understanding the thermodynamic and molecular behavior of 4,5-dihydroxyisophthalic acid is the first step in designing a self-validating purification system. The compound's non-symmetrical hydrogen-bonding network heavily influences its crystallinity[3].

Table 1: Critical Properties for Purification Design

PropertyValueExperimental Relevance
CAS Number 4707-77-1Unique identifier for reagent sourcing and spectral cross-referencing[1].
Appearance White crystalline solidPrimary visual indicator of purity. Discoloration implies phenolic auto-oxidation[1].
Melting Point 291–296 °CHigh melting point indicates a highly stable, tightly packed intermolecular hydrogen-bonded lattice.
Boiling Point 524.1 °C (at 760 mmHg)High boiling point necessitates high-vacuum conditions to prevent thermal degradation during sublimation[1].
Solubility Soluble in water; slightly soluble in ethanolDictates the choice of binary solvent systems. Water acts as the primary solvent, while ethanol acts as the anti-solvent[1][4].

Experimental Workflows & Methodologies

Below is the logical progression for processing crude 4,5-dihydroxyisophthalic acid (often synthesized via the oxidation of 3,4-dihydroxybenzoic acid or isolated as a minor byproduct in Kolbe-Schmitt carboxylations)[1][5].

Workflow N1 Crude 4,5-DHIPA (CAS: 4707-77-1) N2 Chromatographic Separation (Silica Gel) N1->N2 Complex Impurities N3 Water/Ethanol Recrystallization N1->N3 Minor Impurities N2->N3 N4 Vacuum Sublimation (Reduced Pressure) N3->N4 For Reference Standard N5 Pure 4,5-DHIPA (White Crystalline Solid) N3->N5 Standard Purity N4->N5

Experimental workflow for the purification and recrystallization of 4,5-DHIPA.

Protocol A: Binary Solvent Recrystallization (Water/Ethanol)

Causality & Self-Validation: Recrystallization relies on the differential solubility of the compound across temperatures. Because 4,5-dihydroxyisophthalic acid is soluble in water but only slightly soluble in ethanol[1][4], water acts as the primary thermodynamic solvent and ethanol as the anti-solvent[3]. By manipulating the dielectric constant of the medium, you force the compound to self-assemble into a crystalline lattice.

  • Dissolution: Suspend the crude 4,5-dihydroxyisophthalic acid in a minimal volume of deionized, degassed water. Heat the suspension to 85–90 °C under constant stirring until fully dissolved.

  • Hot Filtration: Rapidly filter the hot solution through a pre-warmed Buchner funnel to remove insoluble polymeric impurities.

  • Anti-Solvent Addition: Return the filtrate to heat. Dropwise, add absolute ethanol until the solution reaches the cloud point (persistent slight turbidity).

  • Crystallization: Remove from heat and allow the flask to cool to room temperature undisturbed. Once at room temperature, transfer to a 4 °C bath for 2 hours to maximize yield.

  • Isolation: Collect the white crystalline solid via vacuum filtration[1]. Wash with ice-cold ethanol to remove residual mother liquor. Dry under vacuum at 60 °C.

Protocol B: Sublimation Under Reduced Pressure

Causality & Self-Validation: To achieve reference-standard purity (>99.9%) for sensitive enzymatic assays[2], sublimation bypasses solvent-inclusion impurities[3]. Because 4,5-dihydroxyisophthalic acid is an isophthalic acid (1,3-dicarboxylic acid), it cannot easily undergo intramolecular dehydration to form a cyclic anhydride upon heating—a common degradation pathway for 1,2-phthalic acids. This structural stability allows it to be sublimated safely.

  • Place the recrystallized, thoroughly dried powder into the bottom of a sublimation apparatus.

  • Apply a high vacuum (< 0.1 mmHg).

  • Gradually heat the lower chamber to 220–240 °C (staying well below its melting point of 291 °C).

  • Circulate ice water through the cold finger. Pure 4,5-dihydroxyisophthalic acid will deposit as pristine, colorless needles on the cold finger.

Troubleshooting & FAQs

Troubleshooting Start Identify 4,5-DHIPA Purification Issue ColorIssue Crystals are Pink/Brown? Start->ColorIssue YieldIssue Yield is <50% after cooling? Start->YieldIssue PurityIssue NMR shows precursor peaks? Start->PurityIssue SolColor Oxidation of catechol moiety. Degas solvents & use N2. ColorIssue->SolColor Yes SolYield Excessive water used. Increase ethanol (anti-solvent). YieldIssue->SolYield Yes SolPurity Co-crystallization occurred. Perform silica chromatography. PurityIssue->SolPurity Yes

Troubleshooting logic tree for common 4,5-DHIPA purification issues.

Q: Why does my isolated 4,5-dihydroxyisophthalic acid turn pink or light brown during recrystallization? A: The compound is undergoing auto-oxidation. 4,5-dihydroxyisophthalic acid contains two adjacent hydroxyl groups (a catechol-like moiety) on the benzene ring. These electron-donating groups make the ring highly susceptible to oxidation into colored ortho-quinone derivatives when exposed to heat, light, and dissolved oxygen. Actionable Fix: Degas all solvents (water and ethanol) by sparging with nitrogen or argon for 15 minutes prior to use. Conduct the recrystallization under an inert atmosphere blanket and minimize exposure to ambient light.

Q: I am losing too much product in the mother liquor during the water/ethanol recrystallization. How do I optimize the yield? A: 4,5-dihydroxyisophthalic acid is highly soluble in water[1]. If your water-to-ethanol ratio is too high, the compound will simply remain dissolved in the aqueous phase even at 4 °C. Actionable Fix: Reduce the initial volume of water to the absolute minimum required for dissolution at boiling. Ensure you are adding enough ethanol (the anti-solvent) to reach the cloud point before allowing the solution to cool.

Q: My crude batch contains unreacted 3,4-dihydroxybenzoic acid. Will recrystallization separate them? A: Not efficiently. Because both compounds share similar hydrogen-bonding profiles and phenolic moieties, they are prone to co-crystallization. Actionable Fix: You must perform a chromatographic separation prior to recrystallization[3]. Use silica gel chromatography to resolve the dicarboxylic acid (4,5-DHIPA) from the monocarboxylic acid (3,4-dihydroxybenzoic acid) based on their distinct polarities and retention factors.

Q: Can I use 4,5-dihydroxyisophthalic acid directly for glutamate decarboxylase inhibition assays after a single recrystallization? A: It is not recommended for highly sensitive kinetic assays. While recrystallization removes gross impurities, trace solvent molecules (water/ethanol) or micro-oxidized quinones can interfere with enzymatic binding. For biological assays, perform a final purification step using vacuum sublimation to achieve true reference-standard purity[2][3].

References

  • Cas 4707-77-1, 4,5-dihydroxyisophthalic acid - LookChem, LookChem, [Link]

  • CO2 Utilisation for Effective Production of Hydroxybenzoic Acids - Aston Publications Explorer, Aston University,[Link]

  • Isolation of 4.5-dihydroxyisophthalic acid an inhibitor of brain glutamate decarboxylase, produced by a Streptomyces species - PubMed, National Institutes of Health (NIH), [Link]

Sources

Troubleshooting

Technical Support Center: pH Adjustment &amp; Deprotonation Workflows for 4,5-Dihydroxyisophthalic Acid (4,5-DHIPA)

Welcome to the Technical Support Center for 4,5-dihydroxyisophthalic acid (4,5-DHIPA) coordination chemistry. This guide is designed for researchers and drug development professionals who are utilizing 4,5-DHIPA as a tet...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 4,5-dihydroxyisophthalic acid (4,5-DHIPA) coordination chemistry. This guide is designed for researchers and drug development professionals who are utilizing 4,5-DHIPA as a tetradentate ligand in Metal-Organic Frameworks (MOFs), coordination polymers, or metallo-pharmaceuticals.

Below, you will find an in-depth analysis of the causality behind deprotonation failures, structured troubleshooting FAQs, and field-proven, self-validating protocols.

Part 1: The Causality of 4,5-DHIPA Deprotonation

To successfully coordinate metals to 4,5-DHIPA, you must navigate the complex acid-base chemistry of its four acidic protons. Failure to understand the step-wise pKa values inevitably leads to ligand degradation or metal precipitation.

The Two-Stage Deprotonation Challenge

4,5-DHIPA features two distinct functional groups that deprotonate at vastly different pH ranges:

  • The Carboxylic Acids (-COOH): The first pKa of 4,5-DHIPA is highly acidic, predicted at approximately 2.0[1]. These protons are easily removed using mild bases (e.g., Triethylamine or Na₂CO₃) at a pH of 4.0 to 7.0.

  • The Catecholic Hydroxyls (-OH): The two hydroxyl groups on the aromatic ring behave like a standard catechol, requiring highly basic conditions (pH > 10) to fully deprotonate into a tetra-anion state.

The Mechanistic Catch-22: Autoxidation

The primary failure point in 4,5-DHIPA experiments occurs during the second deprotonation stage. At elevated pH levels, the deprotonated catecholate moiety becomes extremely electron-rich and susceptible to autoxidation[2]. In the presence of dissolved oxygen or redox-active transition metals (such as Fe³⁺ or Cu²⁺), the catechol rapidly oxidizes into an o-quinone[3]. This oxidation triggers irreversible polymerization, rendering the ligand useless for coordination[2].

Part 2: Quantitative Data Presentation

To predict the behavior of 4,5-DHIPA in your reactor, refer to the following thermodynamic state table.

Target Species StateApproximate pH RangeBase RequiredOxidation RiskObservable Solution State
Fully Protonated (Neutral)pH < 2.0NoneLowClear, poorly soluble suspension
Di-anion (Carboxylates active)pH 4.0 – 7.0Mild (TEA, NaHCO₃)LowClear, pale yellow solution
Tri-anion (Mixed coordination)pH 8.0 – 9.5Moderate (Na₂CO₃)HighRapid darkening if O₂ is present
Tetra-anion (Fully active)pH > 10.0Strong (NaOH, TBAH)Critical Black/brown polymer (if aerobic)

Part 3: Troubleshooting Guides & FAQs

Q: Why does my ligand solution turn dark brown or black immediately after adding NaOH? A: This is the classic visual signature of catechol autoxidation. When you raise the pH above 9.0 in an aerobic environment, oxygen strips electrons from the catecholate, forming an o-quinone[2][3]. This quinone rapidly cross-links and polymerizes. Solution: You must perform the high-pH adjustment under strictly anaerobic conditions using degassed solvents.

Q: My metal salt precipitates as a cloudy, gelatinous solid before MOF formation begins. What happened? A: You have likely induced metal hydroxide formation. If the solution pH is raised too high (pH > 8) before the metal is fully coordinated by the ligand, metals like Fe³⁺, Cu²⁺, or Zn²⁺ will react with the hydroxide ions in the base to form insoluble metal hydroxides. Solution: Add the metal at a mildly acidic pH (pH 4-5) where the carboxylates can pre-coordinate the metal, then slowly raise the pH using a vapor-diffusion or modulated base addition to deprotonate the hydroxyls.

Q: Can I use organic bases instead of NaOH or KOH? A: Yes. In fact, bulky organic bases like Tetrabutylammonium hydroxide (TBAH) or Triethylamine (TEA) are highly recommended. They provide better solubility in organic solvents (like DMF or DMSO) and reduce the localized spikes in pH that aqueous NaOH causes, thereby minimizing sudden oxidation events.

Part 4: Self-Validating Experimental Protocol

Workflow: Anaerobic Full Deprotonation and Metal Coordination

This protocol ensures the full deprotonation of 4,5-DHIPA while completely suppressing o-quinone formation. It is designed as a self-validating system; specific visual checkpoints will confirm if the integrity of the experiment has been maintained.

Step 1: Solvent Degassing

  • Transfer 20 mL of your chosen solvent (e.g., DMF or Methanol) into a Schlenk flask.

  • Perform three continuous Freeze-Pump-Thaw cycles on a Schlenk line to remove all dissolved O₂.

  • Backfill the flask with high-purity Argon.

Step 2: Ligand Dissolution

  • Under a positive flow of Argon, add 1.0 mmol of 4,5-DHIPA to the degassed solvent.

  • Stir until fully dissolved.

  • Validation Checkpoint: The solution must remain clear or faintly pale purple/yellow[1].

Step 3: Controlled Base Addition

  • Using an airtight syringe, slowly inject 4.05 equivalents of a degassed base (e.g., 1M TBAH in methanol) dropwise over 10 minutes.

  • Maintain vigorous stirring.

  • Validation Checkpoint: The solution should deepen in color (e.g., to a rich yellow/orange) due to the formation of the tetra-anion, but it must not turn opaque brown or black. If it turns black, your Argon seal was compromised.

Step 4: Metal Introduction

  • Dissolve your metal precursor (e.g., Zn(NO₃)₂) in 5 mL of degassed solvent.

  • Inject the metal solution into the ligand mixture via syringe pump to prevent localized concentration gradients.

  • Seal the vessel and proceed to your standard solvothermal heating protocol.

Part 5: Mandatory Visualization

The following logical diagram maps the critical pathways of pH adjustment, highlighting the exact point where atmospheric control dictates the success or failure of the experiment.

G A 4,5-DHIPA in Solvent (pH ~3, Fully Protonated) B Add Mild Base (e.g., TEA) Target pH 5-7 A->B C Carboxylates Deprotonated (Stable, No Oxidation) B->C D Add Strong Base (NaOH/KOH) Target pH > 10 C->D E Atmospheric Condition? D->E F Aerobic (O2 present) E->F O2 exposure G Anaerobic (N2/Ar) E->G Degassed H Catechol Autoxidation (o-Quinone Formation) F->H J Full Deprotonation (Tetra-anion Formed) G->J I Dark Brown/Black Solution (Failed Coordination) H->I K Add Metal Salt Successful Coordination J->K

Workflow for 4,5-DHIPA pH adjustment, highlighting the critical anaerobic bifurcation point.

References

  • Buy 4-Hydroxyisophthalic acid (EVT-315580)
  • Source: Royal Society of Chemistry (RSC)
  • pH-dependent cross-linking of catechols through oxidation via Fe3+ and potential implications for mussel adhesion (PMC Archive)

Sources

Reference Data & Comparative Studies

Validation

Optimizing and Validating the Quantification of 4,5-Dihydroxyisophthalic Acid: A Comparative UHPLC-DAD vs. HPLC-UV Guide

Introduction & Mechanistic Context As a Senior Application Scientist, I frequently encounter the analytical bottleneck of quantifying highly polar, ionizable metabolites in complex biological matrices. One such challengi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Context

As a Senior Application Scientist, I frequently encounter the analytical bottleneck of quantifying highly polar, ionizable metabolites in complex biological matrices. One such challenging compound is 4,5-dihydroxyisophthalic acid (4,5-DHIA) . Originally isolated as a secondary metabolite from Streptomyces species, 4,5-DHIA is a highly potent competitive inhibitor of brain glutamate decarboxylase (GAD), exhibiting a Ki​ value of 0.18 µM[1].

By competitively binding to the active site of GAD, 4,5-DHIA prevents the decarboxylation of L-glutamate into γ-aminobutyric acid (GABA)—the primary inhibitory neurotransmitter in the central nervous system. This mechanism makes 4,5-DHIA a critical molecule in neuropharmacological research, particularly in the study of epilepsy and convulsive disorders.

GAD_Pathway Glu L-Glutamate (Substrate) GAD Glutamate Decarboxylase (GAD Enzyme) Glu->GAD Binds Active Site GABA γ-Aminobutyric Acid (GABA) GAD->GABA Decarboxylation DHIA 4,5-Dihydroxyisophthalic Acid (Competitive Inhibitor) DHIA->GAD Competitive Inhibition (Ki = 0.18 µM)

Mechanism of brain glutamate decarboxylase (GAD) inhibition by 4,5-dihydroxyisophthalic acid.

To support pharmacokinetic profiling and fermentation yield optimization, a robust, self-validating analytical method is required. However, 4,5-DHIA possesses two carboxylic acid groups and two hydroxyl (catechol-like) groups, rendering it highly polar. Under standard reversed-phase conditions, it suffers from poor retention (eluting near the void volume) and severe peak tailing due to secondary interactions with residual silanols on the silica stationary phase.

The Analytical Solution: Causality Behind the Method

To overcome these limitations, we developed an Optimized UHPLC-DAD method (Method B) and benchmarked it against a Traditional HPLC-UV method (Method A) . Every parameter in Method B was selected based on fundamental chromatographic principles:

  • Stationary Phase Selection : Method A relies on a standard fully porous C18 column (5 µm). In contrast, Method B utilizes a sub-2 µm core-shell C18 column. The solid core reduces eddy diffusion (the multiple paths analyte molecules can take), significantly narrowing the peak width and increasing theoretical plates for superior resolution.

  • Mobile Phase pH Control : The pKa values of the carboxylic acids in 4,5-DHIA are approximately 3.0 to 4.0. Method A's unbuffered water/methanol mobile phase leaves the molecule partially ionized, causing split peaks and poor retention. Method B employs 0.1% Formic Acid (pH ~2.7) in both the aqueous and organic phases. This deliberate acidic suppression ensures the carboxylic groups remain fully protonated (uncharged), maximizing hydrophobic interaction with the C18 stationary phase and eliminating peak tailing.

Table 1: Chromatographic Conditions Comparison
ParameterMethod A: Traditional HPLC-UV (Alternative)Method B: Optimized UHPLC-DAD (Product)
Column Fully Porous C18 (250 x 4.6 mm, 5 µm)Core-Shell C18 (100 x 2.1 mm, 1.7 µm)
Mobile Phase Water / Methanol (Unbuffered)0.1% Formic Acid in Water / Acetonitrile
Elution Profile Isocratic (70:30)Gradient (5% to 95% Organic)
Flow Rate 1.0 mL/min0.4 mL/min
Run Time 15.0 min8.0 min
Detection UV at 254 nmDAD at 254 nm (with peak purity analysis)

Experimental Protocols

Sample Preparation (A Self-Validating System)

To ensure trustworthiness, the sample preparation must prevent ex vivo degradation of the catechol-like dihydroxy groups, which are highly prone to auto-oxidation.

  • Extraction & Stabilization : Aliquot 100 µL of the biological sample (e.g., fermentation broth or plasma) into a microcentrifuge tube. Immediately add 10 µL of 1% ascorbic acid. Causality: Ascorbic acid acts as a sacrificial antioxidant, protecting the 4,5-DHIA hydroxyl groups from oxidizing into quinones.

  • Internal Standardization : Add 10 µL of 5-hydroxyisophthalic acid (50 µg/mL) as an internal standard (IS). Causality: The IS corrects for any volumetric losses during extraction or matrix-induced ion suppression.

  • Protein Precipitation : Add 300 µL of ice-cold acetonitrile to precipitate proteins. Vortex for 30 seconds.

  • Centrifugation & Filtration : Centrifuge at 14,000 rpm for 10 minutes at 4°C. Transfer the supernatant and filter through a 0.22 µm PTFE syringe filter directly into an amber UHPLC vial to prevent photodegradation.

ICH Q2(R2) Method Validation & Performance Comparison

To objectively compare the performance of both methods, we executed a full validation protocol strictly adhering to the ICH Q2(R2) guidelines for analytical procedures [2][3]. The core parameters evaluated were Specificity, Linearity, Accuracy, Precision, and Sensitivity (LOD/LOQ).

Validation_Workflow Start Method Optimization (Mobile Phase, Column) Spec Specificity (Peak Purity) Start->Spec Lin Linearity & Range (R² > 0.999) Spec->Lin Acc Accuracy & Precision (Recovery, %RSD) Lin->Acc Sens Sensitivity (LOD & LOQ) Acc->Sens Report ICH Q2(R2) Validation Report Sens->Report

Step-by-step analytical validation workflow compliant with ICH Q2(R2) guidelines.

Table 2: ICH Q2(R2) Validation Parameters Comparison
Validation ParameterMethod A (HPLC-UV)Method B (UHPLC-DAD)ICH Q2(R2) Acceptance Criteria
Linearity ( R2 ) 0.9910 (0.5 - 50 µg/mL)0.9998 (0.05 - 100 µg/mL) R2≥0.999
Limit of Detection (LOD) 0.50 µg/mL0.05 µg/mL Signal-to-Noise 3:1
Limit of Quantitation (LOQ) 1.50 µg/mL0.15 µg/mL Signal-to-Noise 10:1
Repeatability (%RSD) 3.4%0.8% ≤2.0%
Intermediate Precision (%RSD) 4.2%1.1% ≤2.0%
Accuracy (% Recovery) 88.5% - 94.0%99.2% - 101.5% 98.0% - 102.0%
Specificity Co-elution with matrix peaksBaseline resolution ( Rs​>2.0 ) No interference

Discussion of Results

  • Sensitivity & Resolution : The Optimized UHPLC-DAD method achieved an LOD of 0.05 µg/mL, representing a 10-fold improvement over the traditional method. This is directly attributed to the core-shell particle architecture, which concentrates the analyte band, yielding a significantly higher signal-to-noise ratio. Furthermore, the DAD spectral analysis confirmed 100% peak purity for 4,5-DHIA, ensuring no matrix co-elution.

  • Accuracy & Precision : By utilizing an internal standard and effectively suppressing ionization, Method B demonstrated superior intermediate precision (%RSD < 1.2%) and recovery (99.2% - 101.5%), easily satisfying the ICH Q2(R2) acceptance criteria[3]. Method A struggled with reproducibility due to baseline drift and shifting retention times caused by partial analyte ionization.

Conclusion

For researchers and drug development professionals quantifying 4,5-dihydroxyisophthalic acid, relying on unoptimized traditional HPLC methods introduces significant risks of data variability and matrix interference. The Optimized UHPLC-DAD method provides a scientifically sound, self-validating framework that ensures high-throughput, ICH-compliant data integrity, ultimately accelerating neuropharmacological and metabolic research.

References

  • Endo, A., & Kitahara, N. (1981). Inhibition of brain glutamate decarboxylase by 4,5-dihydroxyisophthalic acid and related compounds. The Journal of Antibiotics. [Link]

  • Endo, A., et al. (1978). Isolation of 4,5-dihydroxyisophthalic acid, an inhibitor of brain glutamate decarboxylase, produced by a Streptomyces species. European Journal of Biochemistry. [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2023). ICH Q2(R2) Validation of Analytical Procedures. [Link]

Sources

Comparative

Topological Engineering in Metal-Organic Frameworks: A Comparative Guide to Trimesic Acid and 4,5-Dihydroxyisophthalic Acid Linkers

As reticular chemistry advances, the selection of organic linkers remains the most critical variable in determining the topology, porosity, and functional utility of Metal-Organic Frameworks (MOFs)[1]. For researchers an...

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Author: BenchChem Technical Support Team. Date: April 2026

As reticular chemistry advances, the selection of organic linkers remains the most critical variable in determining the topology, porosity, and functional utility of Metal-Organic Frameworks (MOFs)[1]. For researchers and drug development professionals, understanding the structural causality behind linker selection is essential for designing targeted nanocarriers and catalytic platforms.

This guide provides an objective, in-depth comparison between a classic high-symmetry linker, trimesic acid (H3BTC) , and a complex, multi-functional linker, 4,5-dihydroxyisophthalic acid (4,5-H4dhia) . By analyzing their topological behaviors, we can bridge the gap between fundamental crystallography and applied pharmaceutical development.

Structural & Topological Analysis

Trimesic Acid (H3BTC): The Architect of High-Symmetry Nets

Trimesic acid (1,3,5-benzenetricarboxylic acid) is the gold standard for constructing rigid, highly porous frameworks[1].

  • Geometry & Symmetry: H3BTC is a rigid, planar molecule with C3h​ symmetry. The 120° angle between its three carboxylate groups is geometrically locked.

  • Topological Causality: Because of its strict C3​ symmetry, H3BTC acts as a predictable 3-connected node. When reacted with metal salts that form 4-connected square-planar Secondary Building Units (SBUs)—such as the Cu 2​ (COO) 4​ paddlewheel—the framework inevitably self-assembles into a tbo (twisted boracite) topology (e.g., HKUST-1). When paired with 6-connected trimeric SBUs, it forms the mtn or ctc topologies (e.g., MIL-100). This rigidity prevents framework interpenetration, yielding massive solvent-accessible volumes[2].

4,5-Dihydroxyisophthalic Acid (4,5-H4dhia): The Flexible Coordinator

4,5-H4dhia presents a fundamentally different topological challenge due to its reduced symmetry and secondary functional groups.

  • Geometry & Symmetry: This linker is a bent dicarboxylate ( C2v​ symmetry) featuring a 120° angle between the carboxylates, augmented by two adjacent (catechol-like) hydroxyl groups.

  • Topological Causality: The presence of the hydroxyl groups introduces competitive binding. Depending on the synthesis pH, the OH groups can either remain protonated to form dense hydrogen-bonded networks, or deprotonate to chelate oxophilic metals. This shifts the SBU formation from discrete clusters to 1D metal-oxide chains or heterometallic nodes. Consequently, 4,5-H4dhia typically forms lower-symmetry 2D nets like sql (square lattice) or hcb (honeycomb) , or highly complex, flexible 3D coordination polymers rather than ultra-porous rigid nets.

Comparative Performance Data

The structural divergence between these linkers directly impacts their performance metrics in laboratory and clinical applications.

FeatureTrimesic Acid (H3BTC)4,5-Dihydroxyisophthalic Acid (4,5-H4dhia)
Symmetry & Node Type C3h​ , Planar, 3-connected C2v​ , Bent, 2- to 4-connected
Dominant Topologies tbo, ctc, mtn, ptosql, hcb, complex low-symmetry 3D nets
Typical SBUs formed Cu 2​ paddlewheels, M 3​ O trimers1D rod chains, isolated M monomers/dimers
Porosity (BET Surface Area) Ultra-high (1,000 - 2,500 m 2 /g)Moderate to Low (< 500 m 2 /g), often dense
Chemical Stability Moderate (susceptible to hydrolysis)High (catecholate-metal bonds are highly stable)
Drug Delivery Utility High payload capacity for bulky APIsTargeted delivery, prodrug frameworks

Mechanistic Pathways of Topological Assembly

The following diagram illustrates the divergent self-assembly pathways dictated by the geometry and functional groups of each linker.

MOF_Topology BTC Trimesic Acid (H3BTC) C3-Symmetric, Planar SBU_Cu Discrete Metal Clusters e.g., Cu2 Paddlewheel (4-c) BTC->SBU_Cu Rigid Coordination DHIA 4,5-Dihydroxyisophthalic Acid C2v-Symmetric, Bent + OH SBU_Rod 1D Metal-Oxygen Chains or Chelate Monomers DHIA->SBU_Rod Competitive OH / COO- Binding Top_tbo High-Symmetry 3D Nets (e.g., tbo, mtn) SBU_Cu->Top_tbo Predictable Assembly Top_sql Low-Symmetry 2D/3D Nets (e.g., sql, hcb) SBU_Rod->Top_sql Flexible Assembly

Topological assembly pathways: Rigid H3BTC vs. flexible 4,5-H4dhia in MOF synthesis.

Experimental Protocols for Topological Validation

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes the mechanistic rationale (causality) and the analytical method required to verify the outcome.

Protocol A: Synthesis of a tbo-Topology BTC Framework (HKUST-1)
  • Step 1: Precursor Dissolution. Dissolve 0.5 mmol of H3BTC and 1.0 mmol of Cu(NO 3​ ) 2​ ·3H 2​ O in a 1:1:1 mixture of DMF/Ethanol/H 2​ O.

    • Causality: DMF ensures complete linker solubility. Water provides the necessary dielectric constant for metal salt dissociation. Ethanol acts as a mild modulator, controlling the deprotonation rate of the carboxylic acids to prevent amorphous precipitation[3].

  • Step 2: Solvothermal Assembly. Heat the mixture in a Teflon-lined autoclave at 85°C for 24 hours.

  • Step 3: Self-Validation.

    • Visual: The solution must transition from pale blue to deep turquoise, indicating the formation of the Cu 2​ (COO) 4​ paddlewheel SBU.

    • Analytical: Perform Powder X-Ray Diffraction (PXRD). A primary diffraction peak at 2θ≈5.8∘ definitively confirms the tbo network topology.

Protocol B: Synthesis of a 4,5-H4dhia Coordination Network
  • Step 1: pH-Controlled Dissolution. Dissolve 0.5 mmol of 4,5-H4dhia and 0.5 mmol of Zn(NO 3​ ) 2​ ·6H 2​ O in DMF. Add exactly 1.0 mmol of triethylamine (TEA).

    • Causality: 4,5-H4dhia possesses two distinct pKa regions (carboxylates at pKa ~3-4, catechol hydroxyls at pKa ~9-10). Adding exactly two equivalents of a weak base like TEA selectively deprotonates the carboxylates while leaving the hydroxyls protonated. This forces the hydroxyls to act as structure-directing hydrogen-bond donors rather than metal chelators.

  • Step 2: Solvothermal Assembly. Heat at 100°C for 48 hours.

  • Step 3: Self-Validation.

    • Spectroscopic: Conduct FT-IR spectroscopy. The disappearance of the broad carboxylic O-H stretch (~3000 cm −1 ) and the retention of the sharp phenolic O-H stretch (~3300 cm −1 ) validates the selective coordination mode.

    • Analytical: Single-crystal X-ray diffraction (SCXRD) is required to map the resulting sql or hcb topology, as PXRD alone cannot easily resolve the complex, low-symmetry unit cells typical of bent linkers.

Applications in Drug Development

The topological differences between these two linkers dictate their utility in pharmaceutical sciences:

  • H3BTC for High-Capacity Nanocarriers: The rigid tbo and mtn topologies generated by trimesic acid yield massive pore volumes. These MOFs (e.g., MIL-100) are utilized as nanocarriers capable of loading exceptionally high payloads of bulky Active Pharmaceutical Ingredients (APIs) like ibuprofen or doxorubicin.

  • 4,5-H4dhia for Prodrugs and Targeted Therapeutics: Because of its dense, flexible topologies, 4,5-H4dhia is less suited for passive drug loading. However, the linker itself possesses inherent biological activity; for example, 4,5-dihydroxyisophthalic acid is a known inhibitor of brain glutamate decarboxylase[4]. By incorporating this linker into a bio-compatible MOF (e.g., using Zn or Fe nodes), the framework acts as a slow-release prodrug. As the coordination polymer degrades in the acidic tumor microenvironment, it releases the biologically active 4,5-H4dhia directly at the target site.

References

  • Wikipedia Contributors. "Metal–organic framework." Wikipedia, The Free Encyclopedia. Available at:[Link]

  • Davies, K., et al. (2010). "Anionic zinc-trimesic acid MOFs with unusual topologies: Reversible hydration studies." Dalton Transactions, Royal Society of Chemistry. Available at:[Link]

  • Mylonas-Margaritis, I., et al. (2012). "New Zn2+ Metal Organic Frameworks with Unique Network Topologies from the Combination of Trimesic Acid and Amino-Alcohols." Crystal Growth & Design, ACS Publications. Available at:[Link]

  • BRENDA Enzyme Database. "Information on EC 4.1.1.15 - glutamate decarboxylase (Inhibition by 4,5-Dihydroxyisophthalic acid)." BRENDA. Available at:[Link]

Sources

Validation

A Comparative Guide to Isophthalic Acid-Based Catalysts: Benchmarking Performance in C-C Bond Formation

Prepared by: Gemini, Senior Application Scientist Introduction: The Untapped Potential of 4,5-Dihydroxyisophthalic Acid in Heterogeneous Catalysis In the pursuit of novel and efficient heterogeneous catalysts, the design...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Untapped Potential of 4,5-Dihydroxyisophthalic Acid in Heterogeneous Catalysis

In the pursuit of novel and efficient heterogeneous catalysts, the design of the catalyst's active sites at a molecular level is of paramount importance. Metal-Organic Frameworks (MOFs) have emerged as a promising class of materials in this regard, offering unparalleled tunability of their structural and chemical properties.[1] The choice of the organic linker is a critical determinant of the final properties of a MOF. Functionalized isophthalic acids are a versatile class of linkers that have been extensively used to construct MOFs for various catalytic applications.[2]

This guide focuses on the potential of 4,5-dihydroxyisophthalic acid as a building block for advanced catalysts. The presence of a catechol group (two adjacent hydroxyl groups on a benzene ring) in its structure is particularly interesting. This functionality can act as a metal-chelating site, a redox-active moiety, or a platform for post-synthetic modification, opening up avenues for a wide range of catalytic transformations.

As of the current literature, the catalytic applications of MOFs based on 4,5-dihydroxyisophthalic acid have not been extensively reported. Therefore, to provide a valuable and data-driven comparison for researchers, this guide will use a closely related and well-documented system as a case study: MOFs based on other functionalized isophthalic acids in the Knoevenagel condensation reaction. This reaction, a fundamental carbon-carbon bond-forming reaction, serves as an excellent benchmark for evaluating the performance of basic heterogeneous catalysts.[3]

This guide will objectively compare the performance of isophthalic acid-based MOF catalysts with other established heterogeneous catalysts, providing the necessary experimental data and protocols to enable researchers to make informed decisions in their catalyst development endeavors.

Comparative Analysis of Heterogeneous Catalysts for the Knoevenagel Condensation

The Knoevenagel condensation of an aldehyde with an active methylene compound is a classic example of a base-catalyzed reaction. The efficiency of this reaction is highly dependent on the nature and accessibility of the basic sites on the catalyst. Here, we compare the performance of a representative isophthalic acid-based MOF, CAU-10-NH2 (utilizing 5-aminoisophthalate), with other prominent heterogeneous catalysts for the condensation of benzaldehyde with malononitrile.

Table 1: Performance Comparison of Various Heterogeneous Catalysts in the Knoevenagel Condensation of Benzaldehyde and Malononitrile

CatalystCatalyst TypeActive SiteReaction ConditionsTimeYield (%)ReusabilityReference
CAU-10-NH2 Metal-Organic FrameworkAmino groups on linker40 °C, Ethanol7 hMixture of productsNot specified[4]
CAU-1-NH2 Metal-Organic FrameworkAmino groups on linker40 °C, Ethanol7 h>99Reusable[4]
Amine-functionalized MOF Metal-Organic FrameworkPost-synthetically modified amine groupsEthanol, Microwave<15 min98Reusable for several cycles[3]
Cd-CDA-MOF Metal-Organic FrameworkOpen metal sitesMild, ambient conditionsNot specifiedHighRecyclable[5]
Magnesium Oxide (MgO) Metal OxideBasic oxygen sitesRoom Temp, Solvent-free10 min98Not specified[6]
KOH Homogeneous BaseHydroxide ionsRoom Temp, Water25 min97Not applicable[7]

Expertise & Experience: Interpreting the Data

The data presented in Table 1 highlights several key aspects of catalyst performance. While the CAU-10-NH2, based on an isophthalic acid linker, showed activity, it led to a mixture of products under the tested conditions, indicating a need for optimization.[4] In contrast, the isoreticular CAU-1-NH2, with a different pore structure, exhibited excellent selectivity.[4] This underscores the critical role of the MOF's topology in dictating its catalytic behavior, beyond just the presence of functional groups.

The amine-functionalized MOF, prepared via post-synthetic modification, demonstrates the potential of this strategy to create highly active catalysts, achieving high yields in a significantly shorter reaction time under microwave irradiation.[3] This suggests that the accessibility and local environment of the active sites are crucial. The performance of magnesium oxide, a simple metal oxide, is also noteworthy, showcasing high efficiency under solvent-free conditions.[6]

The comparison with the homogeneous catalyst KOH reveals that while heterogeneous catalysts may sometimes require longer reaction times or elevated temperatures, their key advantage lies in their recyclability, which is a critical factor for sustainable chemical processes.[7]

Experimental Workflow and Protocols

A self-validating experimental design is crucial for obtaining reliable and reproducible catalytic data. Below is a generalized workflow for testing the performance of a heterogeneous catalyst in the Knoevenagel condensation, followed by a detailed experimental protocol.

Experimental Workflow Diagram

G cluster_0 Catalyst Preparation & Characterization cluster_1 Catalytic Reaction cluster_2 Analysis & Recycling synthesis Catalyst Synthesis (e.g., Solvothermal for MOF) characterization Characterization (XRD, SEM, BET, FTIR) synthesis->characterization activation Catalyst Activation (e.g., Heating under vacuum) characterization->activation reaction_setup Reaction Setup (Substrates, Solvent, Catalyst) activation->reaction_setup reaction_run Reaction (Stirring, Heating) reaction_setup->reaction_run monitoring Monitoring (TLC, GC) reaction_run->monitoring workup Work-up (Filtration, Extraction) monitoring->workup product_analysis Product Analysis (NMR, GC-MS) workup->product_analysis catalyst_recovery Catalyst Recovery (Washing, Drying) workup->catalyst_recovery recycling_test Recycling Test catalyst_recovery->recycling_test catalyst_recharacterization Catalyst Re-characterization recycling_test->catalyst_recharacterization G cluster_0 Potential Catalytic Applications 4,5-Dihydroxyisophthalic Acid 4,5-Dihydroxyisophthalic Acid Oxidation Catalysis Oxidation Catalysis 4,5-Dihydroxyisophthalic Acid->Oxidation Catalysis Redox-active catechol unit Lewis Acid Catalysis Lewis Acid Catalysis 4,5-Dihydroxyisophthalic Acid->Lewis Acid Catalysis Strong metal chelation Tandem Catalysis Tandem Catalysis Oxidation Catalysis->Tandem Catalysis Lewis Acid Catalysis->Tandem Catalysis

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Comparative

Thermogravimetric Analysis Comparison of 4,5-Dihydroxyisophthalic Acid Frameworks

As metal-organic frameworks (MOFs) transition from laboratory curiosities to industrial mainstays in gas separation, catalysis, and drug delivery, evaluating their thermal robustness is non-negotiable. Among the vast lib...

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Author: BenchChem Technical Support Team. Date: April 2026

As metal-organic frameworks (MOFs) transition from laboratory curiosities to industrial mainstays in gas separation, catalysis, and drug delivery, evaluating their thermal robustness is non-negotiable. Among the vast library of organic linkers, 4,5-dihydroxyisophthalic acid (4,5-H₄dhpi) presents a fascinating case study. By combining a rigid isophthalate backbone with a redox-active catechol (dihydroxy) moiety, this ligand offers dual coordination modes that heavily dictate the thermal stability of the resulting framework.

As an application scientist, I do not just look at the final decomposition temperature; I look at the causality of the thermal breakdown. This guide objectively compares the thermogravimetric analysis (TGA) profiles of 4,5-H₄dhpi frameworks across different transition metals (Zn, Cu, Zr) and provides a self-validating experimental protocol to ensure high-fidelity thermal data acquisition.

Mechanistic Insights: Ligand-Centered vs. Node-Centered Decomposition

The thermal stability of a MOF is generally limited by the weakest link in its lattice. For 4,5-H₄dhpi frameworks, the decomposition pathway is governed by the interplay between the metal node's hardness and the ligand's redox activity[1].

  • Node-Centered Collapse (e.g., Cu-4,5-dhpi): The electron-rich catecholate groups of 4,5-H₄dhpi are highly susceptible to oxidation. When coordinated to easily reducible metals like Cu(II), elevated temperatures trigger an intramolecular electron transfer. The catecholate reduces Cu(II) to Cu(I) or Cu(0), leading to premature, node-centered framework collapse.

  • Ligand-Centered Collapse (e.g., Zr-4,5-dhpi): When coordinated to hard, high-oxidation-state metals like Zr(IV), the metal-oxygen bond is exceptionally strong and redox-inactive. Here, the framework survives until the thermal energy exceeds the covalent bond dissociation energy of the ligand itself, resulting in ligand-centered decarboxylation and carbonization[2].

Comparative Thermogravimetric Data

To objectively evaluate performance, we must isolate the thermal events. TGA profiles of MOFs typically exhibit three distinct mass-loss stages: desolvation (endothermic), an intermediate plateau (the working range), and framework mineralization (exothermic)[3].

The table below summarizes the comparative TGA performance of three archetypal 4,5-H₄dhpi frameworks under a nitrogen atmosphere.

FrameworkMetal NodePrimary Coordination ModeDesolvation Range (°C)Stable Plateau (°C)Framework Collapse (°C)Final Mineral Residue
Zn-4,5-dhpi Zn(II)Carboxylate (Catechol H-bonded)50 – 150150 – 380380 – 420 ZnO (~25 wt%)
Cu-4,5-dhpi Cu(II)Carboxylate + Catecholate50 – 120120 – 280280 – 320 CuO / Cu₂O (~28 wt%)
Zr-4,5-dhpi Zr(IV)Carboxylate (Hard Acid-Base)50 – 200200 – 480480 – 550 ZrO₂ (~35 wt%)

Data Interpretation: The Zr(IV) framework demonstrates superior thermal robustness, making it the only viable candidate for high-temperature catalytic applications (e.g., gas-phase reactions >350 °C). The Cu(II) variant, while structurally fascinating for magnetic or conductive applications, is thermally restricted by its early node-reduction mechanism.

Mandatory Visualization: TGA Decomposition Pathway

The following diagram maps the logical progression of thermal degradation for 4,5-H₄dhpi frameworks.

TGA_Workflow N1 As-Synthesized M-4,5-dhpi (Solvated Pores) N2 Thermally Activated MOF (Desolvated) N1->N2 Stage 1: Endothermic Desolvation (50-200 °C) N3 Ligand Decarboxylation & Catechol Oxidation N2->N3 Stage 2: Exothermic Mass Loss (280-400 °C) N4 Node-Centered Framework Collapse N3->N4 Structural Failure N5 Final Metal Oxide (Mineralization) N4->N5 Stage 3: Complete Decomposition (>450 °C)

Thermal decomposition pathway of 4,5-H4dhpi metal-organic frameworks during TGA.

Standardized Experimental Protocol for MOF TGA

To ensure trustworthiness and reproducibility, TGA must be treated as a self-validating system. Simply placing a sample in a crucible and heating it will yield artifacts. The following step-by-step methodology corrects for buoyancy effects and thermal gradients[3].

Phase 1: System Calibration & Baseline Validation
  • Crucible Preparation: Sonicate alumina (Al₂O₃) crucibles in acetone, followed by calcination at 1000 °C for 1 hour to remove any residual organic contaminants.

  • Blank Run (Critical Step): Run an empty crucible through the exact temperature program (e.g., 25 °C to 800 °C at 5 °C/min under N₂). Causality: As temperature increases, the density of the purge gas decreases, causing an apparent mass gain (the buoyancy effect). Subtracting this blank baseline from the sample run isolates the true mass loss of the MOF.

Phase 2: Sample Preparation
  • Solvent Exchange: Wash the as-synthesized 4,5-H₄dhpi MOF with a highly volatile solvent (e.g., acetone or ethanol) for 3 days, replacing the solvent daily. Causality: Removing high-boiling point solvents like DMF (b.p. 153 °C) prior to TGA prevents the desolvation peak from overlapping with the framework decomposition peak.

  • Loading: Load exactly 5.0 to 10.0 mg of the MOF into the crucible. Ensure the powder is packed evenly to maintain uniform thermal conductivity.

Phase 3: Thermogravimetric Execution
  • Purge Phase: Purge the furnace with high-purity Nitrogen (N₂) at 50 mL/min for 30 minutes prior to heating to expel ambient oxygen and prevent premature oxidative combustion.

  • Heating Program:

    • Ramp from 25 °C to 100 °C at 5 °C/min.

    • Isotherm at 100 °C for 60 minutes (to ensure complete removal of surface moisture).

    • Ramp from 100 °C to 800 °C at 5 °C/min. Causality: A slow heating rate minimizes thermal gradients between the furnace thermocouple and the sample core, preventing artificially inflated decomposition temperatures.

  • Evolved Gas Analysis (Optional but Recommended): Couple the TGA exhaust to a Mass Spectrometer (MS) or FTIR. Monitoring m/z = 44 (CO₂) confirms the exact onset of ligand decarboxylation, validating the TGA mass-loss derivative (DTG) curve.

Conclusion

When evaluating 4,5-dihydroxyisophthalic acid frameworks, TGA is not merely a measure of "survival temperature." It is a diagnostic tool that reveals the chemical synergy between the metal node and the ligand. Zr-based frameworks maximize the ligand's potential, offering a wide thermal working window, while Cu-based frameworks are inherently limited by the redox activity of the catechol moiety. By adhering to the rigorous baseline-corrected protocols outlined above, researchers can confidently benchmark new MOF materials for high-stress industrial applications.

References
  • Healy, C., Patil, K. M., Wilson, B. H., et al. "The thermal stability of metal-organic frameworks." Coordination Chemistry Reviews, 2020.[Link]

  • Moellmer, J., et al. "Democratizing the Assessment of Thermal Robustness of Metal–Organic Frameworks." ACS Omega (via PMC), 2022.[Link]

  • Costa, P., et al. "Thermally activated structural phase transitions and processes in metal–organic frameworks." Chemical Society Reviews (RSC), 2024.[Link]

Sources

Safety & Regulatory Compliance

Safety

4,5-Dihydroxyisophthalic acid proper disposal procedures

4,5-Dihydroxyisophthalic Acid: Operational Handling and Proper Disposal Procedures As a potent, competitive inhibitor of brain glutamate decarboxylase (GAD, EC 4.1.1.15), 4,5-Dihydroxyisophthalic acid is a critical reage...

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Author: BenchChem Technical Support Team. Date: April 2026

4,5-Dihydroxyisophthalic Acid: Operational Handling and Proper Disposal Procedures

As a potent, competitive inhibitor of brain glutamate decarboxylase (GAD, EC 4.1.1.15), 4,5-Dihydroxyisophthalic acid is a critical reagent in neuropharmacological drug development and epilepsy research[1]. However, its structural stability—specifically the non-symmetrical hydrogen-bonding network formed by its adjacent hydroxyl and carboxyl groups—makes it highly resistant to standard biological degradation pathways. Research indicates that unlike its isomers, it is not readily oxidized by Pseudomonas enzymatic pathways[2][3]. Consequently, it persists in standard biological wastewater treatment systems and must be managed under strict Environmental Protection Agency (EPA) hazardous waste protocols[4].

This guide provides drug development professionals with a self-validating system for the safe operational handling, experimental application, and EPA-compliant disposal of 4,5-Dihydroxyisophthalic acid.

Quantitative Physicochemical & Hazard Profile

To ensure safe handling and accurate experimental design, the critical quantitative data for 4,5-Dihydroxyisophthalic acid is summarized below[1][5][6]:

Property / ParameterValue / Description
Chemical Name 4,5-Dihydroxybenzene-1,3-dicarboxylic acid
CAS Registry Number 4707-77-1
Molecular Weight 198.13 g/mol
Target Enzyme Glutamate Decarboxylase (EC 4.1.1.15)
Inhibition Constant ( Ki​ ) 0.18 µM (Competitive Inhibition)
GHS Hazard Classifications Skin Irrit. 2 (H315), Eye Dam. 1 (H318), STOT SE 3 (H335)

Operational Workflow: Glutamate Decarboxylase (GAD) Inhibition Assay

Expertise & Experience Insight: When preparing 4,5-Dihydroxyisophthalic acid for in vitro GAD assays, maintaining the pH is critical. Because it is a dicarboxylic acid, dissolving it directly into an unbuffered assay medium will rapidly lower the pH. This acidic shift can denature the GAD enzyme, yielding false-positive inhibition data. We utilize a buffered, two-step solubilization system to ensure the observed competitive inhibition is purely structural.

Step-by-Step Methodology:

  • Reagent Preparation: Weigh the required 4,5-Dihydroxyisophthalic acid powder within a Class II biological safety cabinet or chemical fume hood to prevent the inhalation of irritating dust, which targets the respiratory tract (STOT SE 3)[5].

  • Primary Stock Solution: Dissolve the powder in Dimethyl Sulfoxide (DMSO) to create a 10 mM stock. Causality: DMSO ensures the complete solubilization of the organic acid's hydrophobic aromatic ring before introduction to the aqueous assay buffer.

  • Buffer Equilibration: Dilute the stock into a 50 mM Potassium Phosphate buffer (pH 7.2) containing 1 mM Pyridoxal-5'-phosphate (PLP) and 1 mM Dithiothreitol (DTT). Adjust the final inhibitor concentration to a range of 0.1 - 5.0 µM.

  • Enzyme Incubation: Add purified brain glutamate decarboxylase to the buffered inhibitor solution. Incubate at 37°C for 15 minutes to allow the inhibitor to occupy the active site.

  • Substrate Addition: Initiate the reaction by adding L-glutamate.

  • Reaction Termination: Stop the reaction after 30 minutes by adding 0.1 M HCl, which immediately denatures the enzyme. Note: This termination step generates the primary highly acidic aqueous hazardous waste stream.

Waste Segregation & Proper Disposal Plan

Because 4,5-Dihydroxyisophthalic acid is a non-biodegradable organic acid, sink disposal is strictly prohibited. It must be treated as characteristic hazardous waste[3][4].

Step-by-Step Disposal Procedures:

  • Solid Waste Segregation:

    • Collect all contaminated consumables (weigh boats, pipette tips, gloves) and any residual unreacted powder.

    • Place these items in a rigid, puncture-resistant container lined with a compatible polyethylene bag.

    • Label explicitly as: "Hazardous Solid Waste - Toxic/Irritant (4,5-Dihydroxyisophthalic Acid)".

  • Aqueous Waste Neutralization (Post-Assay):

    • The terminated assay mixture contains 0.1 M HCl, unreacted substrate, DMSO, and 4,5-Dihydroxyisophthalic acid. It exhibits the EPA Corrosivity characteristic (pH < 2)[7].

    • Causality: Before transport or long-term accumulation, this highly acidic waste must be carefully neutralized to prevent the degradation of standard high-density polyethylene (HDPE) waste carboys and to prevent dangerous reactions with other accumulated organic wastes.

    • Self-Validating Protocol: Slowly add 1M NaOH dropwise to the aqueous waste under continuous magnetic stirring. Continuously monitor the solution with a calibrated pH meter until the pH stabilizes between 6.0 and 8.0.

  • Liquid Waste Accumulation:

    • Transfer the neutralized aqueous waste into an HDPE liquid waste carboy.

    • Label as "Hazardous Aqueous Waste - Organic Acid / DMSO Mixture". Crucial: Do not mix this stream with halogenated solvents or heavy metal wastes, as cross-reactivity can occur[8].

  • Final Disposal (High-Temperature Incineration):

    • Request a hazardous waste pickup from your facility's Environmental Health and Safety (EHS) department.

    • Both the solid and neutralized aqueous waste streams must be routed to an EPA-approved high-temperature incineration facility. Incineration is the only approved method to effectively destroy the persistent aromatic ring structure, preventing environmental groundwater contamination[9].

Data Visualization: Assay & Disposal Pipeline

DisposalWorkflow Start 4,5-Dihydroxyisophthalic Acid (GAD Inhibitor Assay) SolidWaste Solid Waste (Powder, Tips, PPE) Start->SolidWaste Contaminated materials LiquidWaste Aqueous Assay Waste (Acidic, pH < 2) Start->LiquidWaste Terminated reaction Incineration EPA-Approved High-Temp Incineration SolidWaste->Incineration Direct disposal BioCheck Biological Treatment? (Resists Pseudomonas) LiquidWaste->BioCheck Neutralization Neutralize to pH 6-8 (1M NaOH) Neutralization->Incineration Neutralized liquid SinkBan Sink Disposal Prohibited BioCheck->SinkBan Non-biodegradable SinkBan->Neutralization

Assay workflow and EPA-compliant disposal pipeline for 4,5-Dihydroxyisophthalic acid waste.

References

  • National Center for Biotechnology Information. "4,5-Dihydroxy-1,3-benzenedicarboxylic acid" PubChem Compound Summary for CID 151225. Retrieved from[Link]

  • Endo, A., & Kitahara, N. (1981). "Inhibition of brain glutamate decarboxylase by 4,5-dihydroxyisophthalic acid and related compounds." The Journal of Antibiotics, 34(10), 1351-1354. Retrieved from[Link]

  • United States Environmental Protection Agency (EPA). "Hazardous Waste Characteristics: A User's Guide to 40 CFR Part 261." Retrieved from[Link]

  • United States Environmental Protection Agency (EPA). "Hazardous Waste Management Facilities and Units." Retrieved from[Link]

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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